E3 ligase Ligand 32
Descripción
Propiedades
IUPAC Name |
3-(5-bromo-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-16-10-6-7(14)2-3-8(10)17(13(16)20)9-4-5-11(18)15-12(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNEHBIODAOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N(C1=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand 32: A Key Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 32 is a synthetic chemical compound that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary application is in the field of targeted protein degradation (TPD), specifically as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, its role in PROTACs, and its application in the degradation of specific protein targets.
Chemical Identity:
-
Systematic Name: 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
-
CAS Number: 2300099-98-1
-
Molecular Formula: C₁₃H₁₂BrN₃O₃
-
Molecular Weight: 338.16 g/mol
Core Application in PROTAC Technology
This compound serves as the E3 ligase-recruiting moiety in heterobifunctional PROTAC molecules. Structurally derived from thalidomide, it is designed to bind to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By being covalently linked to a ligand for a protein of interest (POI), this compound facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.
A notable application of this compound is in the synthesis of PROTAC SMARCA2/4-degrader-29 . This PROTAC is designed to target the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.
Signaling Pathway and Mechanism of Action
The mechanism of action for a PROTAC utilizing this compound follows the canonical pathway of targeted protein degradation.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for PROTACs synthesized using this compound, specifically focusing on SMARCA2/4 degraders as described in the patent literature[1].
| Compound ID | Target(s) | Cell Line | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | Protein Degradation | < 100 | N/A | [2] |
| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV4-11 | Protein Degradation | < 100 | N/A | [2] |
N/A: Data not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this compound can be found within the patent literature[1]. Below are representative methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step organic synthesis route. While the specific details are proprietary and outlined within patent filings, a general workflow can be inferred.
Caption: Generalized synthetic workflow for this compound.
PROTAC Synthesis (General Protocol)
The synthesis of a PROTAC, such as SMARCA2/4-degrader-29, involves the conjugation of this compound to a ligand for the target protein via a chemical linker.
-
Functionalization: this compound and the target protein ligand are individually functionalized with reactive groups suitable for linker conjugation.
-
Linker Attachment: The functionalized E3 ligase ligand is reacted with one end of a bifunctional linker.
-
Final Conjugation: The resulting intermediate is then reacted with the functionalized target protein ligand to yield the final PROTAC molecule.
-
Purification: The final product is purified using standard techniques such as HPLC.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein induced by the PROTAC.
-
Cell Culture: Plate cells (e.g., A549 for SMARCA2, MV4-11 for SMARCA4) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., PROTAC SMARCA2/4-degrader-29) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-SMARCA2 or anti-SMARCA4).
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Vinculin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Caption: Workflow for a Western blot-based protein degradation assay.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. As a Cereblon-recruiting moiety, it has been successfully incorporated into PROTACs designed to degrade clinically relevant targets such as SMARCA2 and SMARCA4. The information provided in this guide serves as a foundational resource for understanding the properties and applications of this important E3 ligase ligand, and for designing and executing experiments in the pursuit of novel protein degraders. Further detailed experimental procedures and characterization data can be found in the cited patent literature.
References
The Discovery and Development of E3 Ligase Ligand 32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery. E3 ubiquitin ligases are central to this process, and the discovery of novel ligands that can recruit these enzymes to a protein of interest (POI) is a critical step in the development of potent and selective degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This technical guide provides an in-depth overview of the discovery and development of a hypothetical E3 ligase ligand, designated Ligand 32, which targets the E3 ligase Cereblon (CRBN). We will detail the screening cascade, biophysical and cellular characterization, and the subsequent development of a PROTAC, PROTAC-32X, designed to degrade a hypothetical cancer-associated protein, Target Protein-A (TPA). This guide includes representative data, detailed experimental protocols, and visualizations of key processes to serve as a practical resource for researchers in the field.
Introduction to Targeted Protein Degradation and E3 Ligases
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases, the final enzyme in the ubiquitination cascade, provide substrate specificity and are therefore attractive targets for therapeutic modulation. Targeted protein degradation technologies, such as PROTACs, co-opt E3 ligases to induce the degradation of specific proteins. A PROTAC is a heterobifunctional molecule with two key moieties: one that binds to an E3 ligase and another that binds to a protein of interest, linked by a chemical linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The discovery of novel E3 ligase ligands is paramount for expanding the scope of TPD. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are well-established, the development of new ligands for these and other E3 ligases can offer improved properties, such as tissue-specific activity or enhanced degradation profiles. This guide focuses on the discovery and characterization of Ligand 32, a novel CRBN ligand.
Discovery of Ligand 32: A CRBN E3 Ligase Ligand
The discovery of Ligand 32 was initiated through a high-throughput screening campaign designed to identify novel binders of the CRBN E3 ligase complex.
Screening Cascade
A multi-step screening cascade was employed to identify and validate potential ligands. The workflow progressed from a broad initial screen to more specific biophysical and cellular assays.
Biophysical Characterization of Ligand 32
Following the initial screen, Ligand 32 was characterized using various biophysical techniques to determine its binding affinity and kinetics to the CRBN-DDB1 complex.
| Parameter | Assay | Value |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 75 nM |
| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 2.5 x 105 M-1s-1 |
| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 1.8 x 10-2 s-1 |
| Cellular Target Engagement (EC50) | NanoBRET Assay | 250 nM |
Table 1: Biophysical and Cellular Properties of Ligand 32
Development of PROTAC-32X
With a validated CRBN ligand in hand, the next step was to develop a PROTAC to degrade a protein of interest, TPA. A known binder of TPA, TPA-ligand-A, was connected to Ligand 32 via a polyethylene (B3416737) glycol (PEG) linker of optimized length to create PROTAC-32X.
PROTAC-32X Mechanism of Action
PROTAC-32X functions by forming a ternary complex between CRBN and TPA, leading to the ubiquitination and subsequent proteasomal degradation of TPA.
In Vitro and Cellular Characterization of PROTAC-32X
PROTAC-32X was evaluated for its ability to induce the degradation of TPA in both biochemical and cellular assays.
| Parameter | Assay | Value |
| Ternary Complex Cooperativity (α) | TR-FRET | 2.5 |
| TPA Degradation DC50 (in vitro) | In vitro degradation assay | 50 nM |
| TPA Degradation Dmax (in vitro) | In vitro degradation assay | >95% |
| TPA Degradation DC50 (cellular) | Western Blot | 100 nM |
| TPA Degradation Dmax (cellular) | Western Blot | ~90% |
| Cellular Viability IC50 (TPA-dependent cell line) | CellTiter-Glo | 120 nM |
Table 2: In Vitro and Cellular Activity of PROTAC-32X
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze the purified CRBN-DDB1 protein complex into the desired buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve Ligand 32 in the same buffer.
-
Loading: Load the protein solution (20 µM) into the sample cell of the ITC instrument. Load the ligand solution (200 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (25 °C).
-
Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Cellular TPA Degradation Assay (Western Blot)
-
Cell Culture: Plate a TPA-dependent cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PROTAC-32X (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against TPA and a loading control (e.g., GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the TPA signal to the loading control. Plot the normalized TPA levels against the PROTAC-32X concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Conclusion and Future Directions
The discovery of Ligand 32 and the subsequent development of PROTAC-32X illustrate a successful workflow for advancing the field of targeted protein degradation. This guide has provided a template for the discovery, characterization, and development of a novel E3 ligase ligand and its corresponding PROTAC. Future work will focus on in vivo pharmacokinetic and pharmacodynamic studies of PROTAC-32X, as well as efficacy studies in xenograft models of TPA-dependent cancers. The methodologies and data presented herein serve as a valuable resource for researchers aiming to develop the next generation of protein degraders.
The Role of VHL E3 Ligase Ligands in PROTACs: A Technical Guide Featuring Ligand 32 and the VH032 Archetype
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[3] This guide provides an in-depth technical overview of the role of VHL ligands in PROTACs, with a specific focus on the identified "E3 ligase Ligand 32" and a comprehensive examination of the well-characterized VHL ligand, VH032, as a representative example.
The VHL E3 Ligase in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Under normal oxygen conditions, VHL recognizes and binds to the hydroxylated alpha subunit of the hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[5] PROTACs leverage this natural process by incorporating a VHL-binding ligand, which effectively tricks the VHL complex into recognizing the tethered POI as a substrate for degradation.[4]
This compound: A VHL Recruiter
This compound is a ligand for the VHL E3 ubiquitin ligase.[6] It is utilized as a component in the synthesis of PROTACs, such as PROTAC SMARCA2/4-degrader-29.[6]
Chemical Structure:
The structure of this compound is distinct from the more commonly referenced VH032 ligand.
PROTACs Incorporating this compound
A notable application of this compound is in the construction of PROTAC SMARCA2/4-degrader-29. This PROTAC is designed to induce the degradation of SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF chromatin remodeling complex.[8]
VH032: A Prototypical VHL Ligand for PROTACs
Due to the extensive public data available, VH032 serves as an excellent model to understand the technical aspects of VHL ligands in PROTACs. VH032 is a potent inhibitor of the VHL:HIF-1α interaction, with a binding affinity (Kd) of 185 nM.[9] It is a derivative of the (2S,4R)-4-hydroxyproline core, which mimics the hydroxylated proline residue of HIF-1α recognized by VHL.[10]
Quantitative Data for VH032 and Derived PROTACs
The efficacy of PROTACs is quantified by several key parameters, including binding affinity to the target and E3 ligase, and the efficiency of target degradation in cellular assays.
Table 1: Binding Affinities of VHL Ligands and a Representative PROTAC (MZ1)
| Compound | Binding Partner | Assay | Binding Affinity (K_d_ or K_i_) |
| VH032 | VHL | ITC | 185 nM[9] |
| VH298 | VHL | TR-FRET | K_i_ = 18.9 nM[11] |
| MZ1 (VH032-based PROTAC) | VHL | TR-FRET | K_i_ = 6.3 nM[11] |
| MZ1 (VH032-based PROTAC) | Brd4^BD2^ | SPR | K_D_ = 1 nM[12] |
Table 2: Degradation Potency of PROTACs Utilizing VHL Ligands
| PROTAC | Target Protein | Cell Line | DC_50_ | D_max_ |
| PROTAC SMARCA2/4-degrader-29 | SMARCA2 | A549 | <100 nM[8] | >90%[13] |
| PROTAC SMARCA2/4-degrader-29 | SMARCA4 | MV411 | <100 nM[8] | >90%[13] |
| A VHL-based p38α PROTAC | p38α | Various | Nanomolar range[14] | Not specified |
| A VHL-based KRAS G12C PROTAC | KRAS G12C | NCI-H358 | 0.1 µM[15] | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and development of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) assay workflow.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings in PROTAC development.
Homogeneous Time-Resolved Fluorescence (HTRF) VHL Binding Assay
This competitive immunoassay is used to determine the binding affinity of a compound to the VHL protein complex.[16]
-
Principle: The assay measures the disruption of Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-His-tag antibody bound to His-tagged VHL and a red-labeled VHL ligand. A test compound that binds to VHL will compete with the red-labeled ligand, leading to a decrease in the FRET signal.[16]
-
Materials:
-
384-well low volume white plate
-
6His-tagged human VHL protein complex
-
Anti-6His Europium Cryptate-labeled antibody
-
VHL-Red Ligand
-
Test compounds and standards (e.g., VH032)
-
Assay buffer (e.g., PROTAC binding buffer)
-
HTRF-compatible plate reader
-
-
Procedure:
-
Dispense 5 µL of test compound or standard dilutions into the wells of the 384-well plate.[17]
-
Add 5 µL of diluted 6His-tagged VHL protein complex to each well.[17]
-
Prepare a mixture of the Anti-6His Europium Cryptate antibody and the VHL-Red Ligand in assay buffer.
-
Dispense 10 µL of the detection reagent mixture to each well.[17]
-
Incubate the plate at room temperature for 1 hour, protected from light.[16]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a label-free technique used to measure the kinetics (k_on_, k_off_) and affinity (K_D_) of biomolecular interactions in real-time. It is invaluable for characterizing both binary (PROTAC-VHL, PROTAC-POI) and ternary (VHL-PROTAC-POI) complex formation.[18][19]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one binding partner (e.g., the E3 ligase) and flowing the other components over the surface, one can directly measure the binding events.[19]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified, biotinylated VHL E3 ligase complex
-
Purified target protein (POI)
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure for Ternary Complex Analysis:
-
Immobilize the biotinylated VHL complex onto a streptavidin-coated sensor chip to a suitable response level (e.g., ~100 RU).[12]
-
To measure binary binding, inject a series of concentrations of the PROTAC alone over the VHL-coated surface and a reference flow cell.[20]
-
To measure ternary binding, inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the POI.[20]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_).
-
Calculate the cooperativity factor (α) by dividing the K_D_ of the binary PROTAC-VHL interaction by the K_D_ of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
-
Western Blot for Cellular Degradation Assessment
Western blotting is a fundamental technique to quantify the reduction in intracellular target protein levels following PROTAC treatment.[21]
-
Principle: This method uses antibodies to detect the target protein in cell lysates that have been separated by size using gel electrophoresis. The band intensity of the target protein is normalized to a loading control (e.g., GAPDH, β-actin) to determine the extent of degradation relative to a vehicle-treated control.[21]
-
Materials:
-
Cultured cells of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC or a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[21]
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[22]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil the samples, and load equal amounts onto an SDS-PAGE gel for electrophoresis.[22]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody against the target protein overnight at 4°C.[22]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and D_max_ values.[21]
-
Conclusion
VHL E3 ligase ligands are a cornerstone of PROTAC technology, enabling the targeted degradation of a wide array of proteins implicated in human diseases. While specific ligands like "this compound" are being developed for novel PROTACs, the foundational knowledge and extensive characterization of archetypal ligands such as VH032 provide a robust framework for the entire field. A deep understanding of the binding kinetics, cellular degradation dynamics, and the precise experimental methodologies to measure these parameters is critical for the rational design and optimization of the next generation of VHL-recruiting PROTACs.
References
- 1. revvity.com [revvity.com]
- 2. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
E3 Ligase Recruitment by Ligands: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the heart of this strategy lies the recruitment of an E3 ubiquitin ligase to a target protein by a small molecule, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] This guide provides an in-depth technical overview of the core principles of E3 ligase recruitment by two main classes of ligands: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Core Mechanisms of Ligand-Induced E3 Ligase Recruitment
The fundamental principle of both PROTACs and molecular glues is to induce proximity between a specific E3 ligase and a target protein, thereby triggering the ubiquitination cascade that marks the target for degradation.[2][5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6][7] By simultaneously binding to both the target protein and the E3 ligase, the PROTAC acts as a molecular bridge, forming a ternary complex.[6][8] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to the target protein.[9] A polyubiquitin (B1169507) chain is subsequently formed, which is recognized by the 26S proteasome, leading to the degradation of the target protein.[6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6][10]
Molecular Glues
Unlike the bivalent nature of PROTACs, molecular glues are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" – a protein that would not normally be a substrate for that E3 ligase.[11][12] The molecular glue binds to the E3 ligase, often to a substrate receptor protein like Cereblon (CRBN), and in doing so, alters the surface of the E3 ligase. This new surface is then recognized by the neosubstrate, leading to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[11][12][13][14] The discovery of many molecular glues has been serendipitous, but their smaller size and favorable pharmacokinetic properties make them an attractive therapeutic modality.[15]
Key E3 Ligases in Targeted Protein Degradation
While there are over 600 E3 ligases in the human genome, a small number have been predominantly exploited for targeted protein degradation, primarily due to the availability of high-affinity small molecule ligands.[11][16]
-
Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex, CRBN is famously recruited by thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), which act as molecular glues to degrade lymphoid transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[11][13][14]
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex. Potent and well-characterized small molecule ligands for VHL are widely used in the design of PROTACs.[11]
-
Mouse double minute 2 homolog (MDM2): MDM2 is an E3 ligase that famously regulates the tumor suppressor p53. Ligands that bind to MDM2, such as nutlin derivatives, have been incorporated into PROTACs.[17][18]
-
Inhibitor of Apoptosis Proteins (IAPs): cIAP1 is a member of the IAP family of E3 ligases. Ligands for cIAP1 have been used to create a class of PROTACs known as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[19][20][21][22]
-
Other E3 Ligases: Research is ongoing to develop ligands for other E3 ligases to expand the toolbox for targeted protein degradation. These include RNF4, RNF114, and KEAP1, among others.[1][9][11][16][23][24][25]
Quantitative Data on Ligand-Mediated E3 Ligase Recruitment
The efficacy of PROTACs and molecular glues is determined by a number of factors that can be quantified. Key parameters include the binding affinities of the ligands for their respective proteins (binary affinity), the stability of the ternary complex, and the efficiency of target degradation in cells.
Table 1: Quantitative Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Complex Kd | Cooperativity (α) | DC50 | Dmax | Cell Line | Reference(s) |
| MZ1 | BRD4BD2 | VHL | 18 nM | 870 nM | 4.4 nM | 20 | ~100 nM | >90% | HeLa | [8] |
| ARV-110 | Androgen Receptor (AR) | VHL | - | - | - | - | ~1 nM | >95% | VCaP | [7][23] |
| dBET1 | BRD4 | CRBN | - | - | - | - | 8 nM | >90% | MOLM-13 | [7][23] |
| A1874 | BRD4 | MDM2 | - | - | - | - | <100 nM | >80% | HCT116 | [18] |
| SIAIS178 | BCR-ABL | VHL | - | - | - | - | ~1 µM | >70% | K562 | [26] |
| DAS-6-2-2-6-CRBN | BCR-ABL | CRBN | - | - | - | - | 4.4 nM | >85% | K562 | [19] |
Table 2: Quantitative Data for Representative Molecular Glues
| Molecular Glue | Target Protein | E3 Ligase | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Complex Kd | Cooperativity (α) | DC50 | Dmax | Cell Line | Reference(s) |
| Lenalidomide (B1683929) | IKZF1/IKZF3 | CRBN | - | - | - | - | ~1 µM | >80% | MM.1S | [3][13][14] |
| Pomalidomide | IKZF1/IKZF3 | CRBN | - | - | - | - | ~0.1 µM | >80% | MM.1S | [16] |
| CC-885 | GSPT1 | CRBN | - | - | - | - | ~25 nM | >90% | MOLM-13 | [7][23] |
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC or molecular glue can have profound effects on cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding the mechanism of action and the therapeutic potential of these molecules.
Caption: PROTAC-induced protein degradation pathway.
Caption: EGFR degradation by a PROTAC inhibits downstream signaling.
References
- 1. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC-DB [cadd.zju.edu.cn]
- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 9. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beyondspringpharma.com [beyondspringpharma.com]
- 15. benchchem.com [benchchem.com]
- 16. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gnimission.com [gnimission.com]
- 22. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 25. researchgate.net [researchgate.net]
- 26. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ACBI1: A PROTAC Degrader of SMARCA2/4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of ACBI1, a potent and selective PROTAC degrader of the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the accessory subunit PBRM1.[1][2][3][4][5] ACBI1 represents a significant tool for studying the biological roles of these key epigenetic regulators and holds promise for therapeutic development in oncology.[4][6]
Mechanism of Action: Hijacking the VHL E3 Ligase
ACBI1 functions as a molecular bridge, simultaneously binding to the bromodomain of its target proteins (SMARCA2, SMARCA4, and PBRM1) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the formation of a stable ternary complex, which in turn triggers the poly-ubiquitination of the target protein by the E3 ligase.[3][4] This ubiquitination cascade marks the target protein for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.[1][7] The catalytic nature of this process allows sub-stoichiometric concentrations of ACBI1 to achieve profound and sustained protein knockdown.[4]
Caption: Mechanism of action of ACBI1.
Quantitative Data Summary
The following tables summarize the key quantitative data for ACBI1, including its degradation potency and anti-proliferative activity in various cancer cell lines.
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [1][2][3][5][8] |
| SMARCA4 | MV-4-11 | 11 | [1][2][3][5][8] |
| PBRM1 | MV-4-11 | 32 | [1][2][3][5][8] |
| SMARCA2 | NCI-H1568 | 3.3 | [8] |
| PBRM1 | NCI-H1568 | 15.6 | [8] |
Table 1: Degradation Potency (DC50) of ACBI1.
| Cell Line | IC50 (nM) | Reference |
| MV-4-11 | 29 | [1][5] |
| NCI-H1568 | 68 | [1][5] |
| SK-MEL-5 | 77 | [9] |
Table 2: Anti-proliferative Activity (IC50) of ACBI1.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of ACBI1 are provided below.
Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of target proteins in cultured cells following treatment with ACBI1.
Materials:
-
Cell line of interest (e.g., MV-4-11)
-
ACBI1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.
-
Caption: Western Blot Workflow for Degradation Assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This protocol provides a framework for an HTRF assay to assess the formation of the SMARCA2/4-ACBI1-VHL ternary complex.
Materials:
-
Recombinant GST-tagged VHL E3 ligase complex
-
Recombinant biotinylated SMARCA2 or SMARCA4 bromodomain
-
ACBI1
-
HTRF assay buffer
-
Anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of ACBI1 in HTRF assay buffer.
-
Prepare solutions of GST-VHL, biotin-SMARCA2/4, anti-GST-donor, and Streptavidin-acceptor at the desired concentrations in HTRF assay buffer.
-
-
Assay Assembly:
-
Add a small volume (e.g., 2-5 µL) of each component to the wells of a 384-well plate in the following order:
-
ACBI1 dilution or vehicle control.
-
GST-VHL and biotin-SMARCA2/4.
-
A pre-mixed solution of anti-GST-donor and Streptavidin-acceptor.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and signal stabilization.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the ACBI1 concentration. A bell-shaped curve is typically observed, indicative of the "hook effect" common in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics and Affinity
SPR is a powerful label-free technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated)
-
Recombinant VHL E3 ligase complex (biotinylated for streptavidin chip)
-
Recombinant SMARCA2 or SMARCA4 bromodomain
-
ACBI1
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the VHL E3 ligase onto the sensor chip surface via amine coupling or by capturing biotinylated VHL on a streptavidin chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of ACBI1 over the VHL-immobilized surface to determine the binding affinity and kinetics of the ACBI1-VHL interaction.
-
Similarly, inject a series of concentrations of the SMARCA2/4 bromodomain over a separate flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of ACBI1 over the VHL-immobilized surface.
-
During the ACBI1 injection, co-inject a series of concentrations of the SMARCA2/4 bromodomain.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.
-
The cooperativity of ternary complex formation can be calculated by comparing the affinity of the SMARCA2/4 bromodomain for the ACBI1-VHL complex versus its affinity for VHL alone.
-
Conclusion
ACBI1 is a well-characterized and potent PROTAC degrader that serves as an invaluable tool for investigating the biological functions of the BAF chromatin remodeling complex.[4][7] Its ability to induce rapid and selective degradation of SMARCA2, SMARCA4, and PBRM1 provides a powerful method for studying the consequences of their acute loss in various cellular contexts.[4][7] The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of ACBI1 in research and drug discovery efforts, ultimately contributing to a deeper understanding of epigenetic regulation and the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Structural Features of the E3 Ligase Ligand VH032
This guide provides a detailed overview of VH032, a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given that "E3 ligase Ligand 32" is not a universally recognized nomenclature, this whitepaper focuses on VH032 as a representative and extensively characterized E3 ligase ligand, crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to E3 Ligase Ligands and VH032
E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of intracellular proteins.[1][2][] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the UPS to selectively degrade target proteins.[2][4][5] PROTACs consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ligase, and a linker connecting the two.[2][4] The von Hippel-Lindau (VHL) protein is a substrate receptor subunit of the CRL2VHL E3 ligase complex and is a popular choice for PROTAC development.[1]
VH032 is a high-affinity, small-molecule ligand that binds to VHL, effectively acting as a VHL/HIF-1α interaction inhibitor.[6][7][8] Its well-defined binding mode and amenability to chemical modification have made it a cornerstone for the creation of numerous PROTACs.[9][10]
Core Structural Features of VH032
VH032 is a hydroxyproline (B1673980) (Hyp) derivative, designed to mimic the binding of the hydroxylated Hyp residue of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL.[1][9] The core structure features several key interactions with the VHL protein.
-
Hydroxyproline-like Core: This central moiety is critical for anchoring the ligand into the VHL binding pocket.
-
Acetamide Group: This group engages in beneficial hydrogen bonding with a structural water molecule in the binding pocket.[11] The amide -NH faces the solvent, which is a favorable orientation.[11] Bulky substitutions on this group can lead to a significant loss in binding affinity.[1]
-
tert-Butyl Group: This group occupies a hydrophobic pocket within the VHL protein.
-
Thiazole Moiety: This part of the molecule also contributes to the binding affinity through interactions within the VHL binding site.
A crucial aspect of VH032 for PROTAC development is the presence of suitable exit vectors—positions on the molecule where a linker can be attached without significantly disrupting the binding to VHL. Derivatives such as VH032 amine provide a primary amine functional handle for ready conjugation to a linker.
Quantitative Data: Binding Affinity and Permeability
The binding affinity of VH032 and its derivatives to the VHL E3 ligase has been quantified using various biophysical assays.
| Compound/Ligand | Assay | Value | Source(s) |
| VH032 | Kd (ITC) | 185 nM | [7] |
| VH032 | Ki (TR-FRET) | 142.1 nM | [9] |
| VH032 | IC50 (TR-FRET) | 352.2 nM | [9] |
| VH298 (derivative) | Ki (TR-FRET) | 110.4 nM | [9] |
| VH298 (derivative) | IC50 (TR-FRET) | 288.2 nM | [9] |
| VH032 phenol | Ki (TR-FRET) | 77.9 nM | [9] |
| VH032-PEG4-amine | Ki (TR-FRET) | 181.0 nM | [9] |
| MZ1 (VH032-based PROTAC) | Ki (TR-FRET) | 79.7 nM | [9] |
Table 1: Binding affinities of VH032 and related compounds to VHL.
The physicochemical properties of PROTACs, including membrane permeability, are critical for their cellular activity. Due to their high molecular weight, PROTACs are generally expected to have low membrane permeability.[5] A study combining a parallel artificial membrane permeability assay (PAMPA) with a lipophilic permeability efficiency (LPE) metric has provided insights into the structure-permeability relationships of VH032-based PROTACs.[12]
| Compound Series | General Observation | Source(s) |
| VH032-based PROTACs | Permeability can vary by orders of magnitude depending on the linker and the target-binding ligand. | [5][12] |
| MZ series | Showed measurable permeability in PAMPA assays. | [5] |
| AT series | Also demonstrated measurable permeability, with some derivatives being more permeable than others. | [5] |
Table 2: Summary of permeability characteristics for VH032-based PROTACs.
Experimental Protocols
A common method for the synthesis of VH032 involves the acetylation of a VH032 amine precursor.[9][13]
-
Reactants: VH032 amine, acetic anhydride (B1165640) (Ac2O), N,N-diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve VH032 amine in DCM.
-
Add DIPEA to the solution.
-
Add acetic anhydride to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction.
-
Purify the product using a suitable method, such as preparative HPLC, to yield VH032.[9][13]
-
ITC is a powerful technique for the complete thermodynamic characterization of a binding interaction.[14] It directly measures the heat released or absorbed during a binding event.[15]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of VH032 binding to the VHL protein complex.
-
Materials:
-
Purified VHL protein complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
VH032 ligand.
-
ITC instrument.
-
Matched buffer solution (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).[14]
-
-
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the VH032 solution into the sample cell containing the VHL protein.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).[17]
-
-
Visualizations
The following diagram illustrates the catalytic cycle of a VH032-based PROTAC in mediating the degradation of a target Protein of Interest (POI).
Caption: PROTAC catalytic cycle using a VH032-based molecule.
The following diagram outlines a typical workflow for an SPR experiment to measure the kinetics of PROTAC-induced ternary complex formation.[18][19][20]
Caption: Workflow for SPR analysis of ternary complex formation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
An In-Depth Technical Guide to Targeted Protein Degradation with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own machinery to completely eliminate disease-causing proteins. This is achieved through the use of small molecules that act as bridges, connecting a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This technical guide provides a comprehensive overview of the core principles of TPD, with a focus on the critical role of E3 ligase ligands. We will delve into the mechanisms of the two main classes of protein degraders, Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, and provide detailed experimental protocols for their evaluation. Furthermore, this guide presents quantitative data for various E3 ligase ligands and the degraders they form, offering a valuable resource for researchers in the field.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins. This intricate process involves a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with ubiquitin, a small regulatory protein.
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast landscape for targeted degradation strategies.[1]
This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a signal for its recognition and degradation by the 26S proteasome.
Mechanisms of Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex.[2] Within this complex, the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. After the POI is degraded, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[2]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often a "neosubstrate" that the E3 ligase would not typically recognize. Unlike PROTACs, molecular glues are not heterobifunctional; they typically bind to the E3 ligase and alter its surface to create a new binding interface for the target protein. The classic examples of molecular glues are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which bind to the Cereblon (CRBN) E3 ligase.
Key E3 Ligase Ligands in Targeted Protein Degradation
While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly exploited for TPD. The development of potent and specific small molecule ligands for these E3 ligases has been a critical driver of the field.
| E3 Ligase | Ligand Examples | Binding Affinity (Kd) | Notes |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | ~157-250 nM | IMiDs are well-established molecular glues that recruit neosubstrates to CRBN. |
| von Hippel-Lindau (VHL) | VH032 and derivatives | pM to µM range | Peptidomimetic ligands that mimic the binding of HIF-1α to VHL.[3][4] |
| MDM2 | Nutlin-3a, Idasanutlin | Nanomolar range | These ligands are inhibitors of the MDM2-p53 interaction. |
| cIAP1 | Bestatin, LCL161 | Nanomolar to micromolar range | These ligands are SMAC mimetics that bind to the BIR domains of IAPs. |
| DCAF15 | Indisulam, E7820 | Micromolar range | Aryl sulfonamides that act as molecular glues for the degradation of RBM39. |
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTAC efficacy involves a series of in vitro and cellular assays to characterize their binding, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.
References
- 1. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of E3 Ligase Ligand 32: A Technical Guide for Researchers
An In-depth Examination of a Key Component in Targeted Protein Degradation
This technical guide provides a comprehensive overview of the biological activity of E3 ligase Ligand 32, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental protocols, and underlying signaling pathways associated with this VHL E3 ligase ligand, particularly in the context of its application in a PROTAC targeting the SMARCA2 and SMARCA4 proteins.
Introduction to this compound and PROTAC Technology
This compound, also identified by its catalog number HY-W382038, is a small molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the construction of PROTACs, which are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).
PROTACs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the E3 ligase into close proximity with the target protein, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome. This event-driven mechanism offers a powerful alternative to traditional small-molecule inhibitors.
This compound serves as the E3 ligase-recruiting moiety in PROTACs such as SMARCA2/4-degrader-29 (also known as HY-162743 or Compound I-279), which is designed to degrade the chromatin remodeling proteins SMARCA2 and SMARCA4.
Quantitative Biological Activity
The efficacy of this compound is primarily assessed through its incorporation into a PROTAC and the subsequent degradation of the target protein. The key quantitative metrics used to evaluate the performance of these degraders are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| SMARCA2/4-degrader-29 (HY-162743 / Compound I-279) | SMARCA2 | A549 | < 100 | > 90 | [1][2] |
| SMARCA4 | MV411 | < 100 | Not Reported | [1] | |
| Compound 5 | SMARCA2 | RKO | 78 | 46 | [3] |
| Compound 6 | SMARCA2 | RKO | 2 | 77 | [4] |
| SMARCA4 | RKO | 5 | 86 | [4] | |
| ACBI1 | SMARCA2/4 | Not Specified | - | Potent Degrader | [5] |
Note: The provided data for SMARCA2/4-degrader-29 indicates a DC50 of less than 100 nM. More precise values were not available in the reviewed literature. The Dmax for SMARCA2 degradation by this compound is reported to be greater than 90%.
Signaling and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures involved in characterizing this compound-based PROTACs, the following diagrams have been generated using the Graphviz DOT language.
Caption: PROTAC-mediated degradation of SMARCA2/4.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for E3 Ligase Ligand 32
For Research Use Only
Introduction
E3 Ligase Ligand 32 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This ligand is a component of PROTAC SMARCA2/4-degrader-29, where it serves to recruit an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This document provides a detailed protocol for the chemical synthesis of this compound, based on the procedure outlined in patent US20230072658A1.
Principle of PROTAC Action
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-induced protein degradation.
Synthesis Protocol
The synthesis of this compound, chemically named 6-bromo-7-methyl-8-(2-((2-(2-methoxyethoxy)ethyl)amino)acetamido)-5,6-dihydrobenzo[c][1]naphthyridin-5-one, is a multi-step process. The following protocol is adapted from "Example 52" of patent US20230072658A1.
Materials and Reagents
| Reagent | Supplier |
| Intermediate I-51-iv (from Example 51) | Custom |
| 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-amine | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | Commercial |
| N,N-Dimethylformamide (DMF) | Commercial |
| Dichloromethane (DCM) | Commercial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab prepared |
| Brine | Lab prepared |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Commercial |
| Preparative HPLC system |
Synthesis Workflow
References
Application Notes and Protocols for Designing PROTACs with E3 Ligase Ligand 32 (A Cereblon Ligand)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing E3 ligase Ligand 32 , a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound, with CAS number 2300099-98-1, serves as a crucial component for recruiting the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex to the target protein. These guidelines are intended for researchers actively engaged in the field of targeted protein degradation.
Mechanism of Action: PROTACs with this compound
PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. Upon formation of this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC utilizing this compound to recruit CRBN for target protein degradation.
Data Presentation: Performance of SMARCA2/4 Degraders Utilizing CRBN Ligands
The following tables summarize the degradation performance of various PROTACs designed to target the chromatin remodeling proteins SMARCA2 and SMARCA4, utilizing CRBN as the E3 ligase. This data is compiled from recent patents and publications in the field.
Table 1: In Vitro Degradation of SMARCA2 by CRBN-based PROTACs
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2/4-degrader-29 | A549 | < 100 | Not Reported | [1] |
| SMARCA2/4-degrader-1 | A549 | < 100 | > 90 | |
| Exemplified Compound (Ex 131) | A549 | 63.31 | 40.06 - 68.99 | [2] |
| Exemplified Compound (Ex 131) | HT-1080 | 17.89 | 40.84 - 66.47 | [2] |
| Exemplified Compound (Cpd Ex 18) | HeLa | 2 | 92.4 | [3] |
| YDR1 | H1792 (24h) | 69 | 87 | [4] |
| YDR1 | H1792 (48h) | 60 | 94 | [4] |
| YDR1 | H322 | 6.4 | 99.2 | [4] |
| YDR1 | HCC515 | 10.6 | 99.4 | [4] |
| YDR1 | H2030 | 12.7 | 98.7 | [4] |
| YDR1 | H2126 | 1.2 | 99.6 | [4] |
| YD54 | H1792 (24h) | 8.1 | 98.9 | [4] |
| YD54 | H1792 (48h) | 16 | 99.2 | [4] |
| YD54 | H322 | 1 | 99.3 | [4] |
| YD54 | HCC515 | 1.2 | 98.9 | [4] |
| YD54 | H2030 | 10.3 | 98.6 | [4] |
| YD54 | H2126 | 1.6 | 98.9 | [4] |
| ACBI1 | MV-4-11 | 6 | Not Reported | [5] |
| ACBI1 | NCI-H1568 | 3.3 | Not Reported | [5] |
Table 2: In Vitro Degradation of SMARCA4 by CRBN-based PROTACs
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2/4-degrader-29 | MV-4-11 | < 100 | Not Reported | [1] |
| Exemplified Compound (Cpd Ex 18) | HeLa | 319 | 39.9 | [3] |
| YDR1 | H1792 (24h) | 135 | 79 | [4] |
| YDR1 | H1792 (48h) | 381 | 69 | [4] |
| YD54 | H1792 (24h) | 19 | 98 | [4] |
| YD54 | H1792 (48h) | 149 | 99.3 | [4] |
| ACBI1 | MV-4-11 | 11 | Not Reported | [5] |
Experimental Protocols
A general workflow for the evaluation of newly synthesized PROTACs is essential for systematic assessment.
Caption: General experimental workflow for the design and evaluation of PROTACs.
Protocol 1: Cellular Target Engagement Assay for this compound with CRBN
This protocol is adapted for determining the binding affinity of this compound or PROTACs containing it to the CRBN E3 ligase within a cellular context using an in-cell ELISA method.[6][7]
Materials:
-
Jurkat or MCF-7 cells
-
This compound or test PROTAC
-
Pomalidomide (B1683931) (as a positive control)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against CRBN
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Jurkat or MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, the test PROTAC, or pomalidomide for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-CRBN antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
-
Detection and Analysis:
-
Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
The signal will be proportional to the amount of CRBN protein. A decrease in signal with increasing ligand concentration indicates displacement of the antibody and therefore binding of the ligand.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 2: Western Blotting for SMARCA2/4 Degradation
This protocol outlines the procedure to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with a PROTAC.[1][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, MV-4-11)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 or 48 hours).
-
Include a vehicle (DMSO) control and a control with the PROTAC plus a proteasome inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare lysates with Laemmli buffer.
-
Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the PROTAC concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway Diagram
Caption: Simplified pathway showing the role of the SMARCA2/4-containing SWI/SNF complex in chromatin remodeling and gene transcription, and its inhibition by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. C4 Therapeutics presents new SMARCA2 degradation inducers for cancer | BioWorld [bioworld.com]
- 3. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Linker Chemistry for E3 Ligase Ligand 32 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols focusing on the linker chemistry for the conjugation of E3 ligase Ligand 32 , a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]
This compound
-
Chemical Name: 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione[2]
-
CAS Number: 2300099-98-1[2]
-
Recruited E3 Ligase: Cereblon (CRBN)[1]
These notes will cover the synthesis, characterization, and application of PROTACs utilizing this specific CRBN ligand, with a focus on the well-documented PROTAC SMARCA2/4-degrader-29 .[3]
Data Presentation
The following tables summarize the quantitative data for a representative PROTAC synthesized using this compound, PROTAC SMARCA2/4-degrader-29.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | <100 nM | A549 | SMARCA2 | [3] |
| DC50 | <100 nM | MV411 | SMARCA4 | [3] |
| Dmax | >90% | A549 | SMARCA2/4 | [4] |
Table 1: Degradation Performance of PROTAC SMARCA2/4-degrader-29. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow Diagrams
CRBN-Mediated Ubiquitination Signaling Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a CRBN ligand, such as this compound, to induce the degradation of a target protein.
References
Application Notes and Protocols for SMARCA2/4 Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its catalytic ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are key components.[1] Mutations and dysregulation of these subunits are implicated in a variety of cancers.[2] One promising therapeutic strategy is the targeted degradation of SMARCA2/4 proteins using technologies like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This document provides a detailed experimental workflow and protocols for assessing the degradation of SMARCA2 and SMARCA4 in response to targeted degradation compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general experimental workflow for a SMARCA2/4 degradation assay.
Data Presentation: Quantitative Analysis of SMARCA2/4 Degradation
The following tables summarize the degradation potency and efficacy of various compounds targeting SMARCA2 and SMARCA4.
Table 1: Degradation of SMARCA2 and SMARCA4 by PROTAC Compounds
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC 1 | MV-4-11 | SMARCA2 | 300 | ~65 | - | [4] |
| MV-4-11 | SMARCA4 | 250 | ~70 | - | [4] | |
| A947 | SW1573 | SMARCA2 | - | >90 | 20 | [5] |
| SMARCA2/4-degrader-1 | A549 | SMARCA2/4 | <100 | >90 | 24 | [6] |
| SMARCA2/4-degrader-2 | A549 | SMARCA2/4 | <100 | >90 | 24 | [7] |
| Cmpd17 | HT1080 | SMARCA2 | 0.1 | 97 | - | [8] |
| HT1080 | SMARCA4 | 0.6 | 98 | - | [8] | |
| Cmpd9 | HT1080 | SMARCA2 | 1 | 97 | - | [8] |
| HT1080 | SMARCA4 | 67 | 65 | - | [8] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation.
Experimental Protocols
Cell Culture
This protocol is for the routine culture of A549 cells, a human lung carcinoma cell line commonly used in SMARCA2/4 degradation studies.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T75 culture flasks
-
6-well or 96-well plates
Procedure:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
For subculturing, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete media, centrifuge the cells, and resuspend in fresh media.
-
Seed cells at an appropriate density for the specific experiment. For a 6-well plate, a seeding density of 2 x 10^5 cells/well is recommended.[8]
Compound Treatment
Materials:
-
Cultured cells (e.g., A549)
-
Degrader compound stock solution (in DMSO)
-
Cell culture medium
Procedure:
-
Prepare serial dilutions of the degrader compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1%.
-
Remove the existing medium from the cultured cells and add the medium containing the desired concentration of the degrader compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells).
-
Incubate the cells with the compound for the desired time period (e.g., 18, 20, or 24 hours).[5][6][7]
Western Blot Analysis
This protocol details the detection and quantification of SMARCA2 and SMARCA4 protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by heating at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[9] Densitometry analysis can be performed to quantify protein levels relative to the loading control.
In-Cell Western™ (ICW) Assay
This is a quantitative immunofluorescence assay performed in multi-well plates.
Materials:
-
Cells cultured in 96-well or 384-well plates
-
Formaldehyde (B43269) solution (3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4)
-
Infrared dye-conjugated secondary antibodies
-
DNA stain (for normalization)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with the degrader compound as described above.
-
Fixation and Permeabilization: Fix the cells with formaldehyde solution for 20 minutes at room temperature, followed by washing and permeabilization.[10]
-
Blocking: Block the cells for 1.5 hours at room temperature.[10]
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by washing and incubation with infrared dye-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Staining and Imaging: A DNA stain can be used for normalization. Scan the plate using an infrared imaging system.[11]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells based on ATP quantification.
Materials:
-
Cells cultured in opaque-walled multi-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled plates and treat with the degrader compound.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent in a volume equal to the culture medium volume.[12]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.[13]
References
- 1. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sklslabs.com [sklslabs.com]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Cell-Based Assays for E3 Ligase-Recruiting PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This powerful approach enables the targeting of proteins previously considered "undruggable."
This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of PROTACs that recruit an E3 ligase, exemplified here by a hypothetical "Ligand 32"-containing PROTAC. The methodologies described are broadly applicable for evaluating the key functional aspects of any PROTAC, from target engagement and degradation to the downstream cellular consequences.
Mechanism of Action & Signaling Pathway
A PROTAC functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
Caption: PROTAC-mediated protein degradation pathway.
I. Target Protein Degradation Assays
The primary function of a PROTAC is to induce the degradation of a target protein. Quantifying the extent and rate of protein loss is therefore a critical first step in evaluating PROTAC activity.
A. Western Blot Analysis
Western blotting is a widely used technique to semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.[3]
Experimental Protocol: Western Blot Analysis of Target Protein Degradation [1][3]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control, such as a non-degrading inhibitor of the target protein.[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[3]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Caption: Western blot workflow for PROTAC activity.
Data Presentation: Target Protein Degradation
| PROTAC Conc. | Time (hr) | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 24 | 85% |
| 10 nM | 24 | 50% |
| 100 nM | 24 | 15% |
| 1 µM | 24 | <5% |
B. HiBiT/NanoLuc® Luciferase-Based Assays
For high-throughput and kinetic analysis of protein degradation, the HiBiT and NanoLuc® luciferase systems offer a sensitive and quantitative alternative to Western blotting.[5][6] These assays involve tagging the endogenous target protein with a small HiBiT peptide using CRISPR/Cas9 gene editing.[7] The HiBiT tag complements a larger LgBiT subunit to form an active NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of tagged protein.[8]
Experimental Protocol: HiBiT Endogenous Tagging for Degradation Kinetics [5][7]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous gene encoding the target protein in a suitable cell line (e.g., HEK293).
-
-
Assay Preparation:
-
Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate.
-
Allow cells to attach and grow overnight.
-
-
PROTAC Treatment and Kinetic Measurement:
-
Prepare serial dilutions of the PROTAC.
-
For live-cell kinetic measurements, add Nano-Glo® Live Cell Substrate to the medium.[5]
-
Add the PROTAC dilutions to the cells.
-
Measure luminescence at regular intervals (e.g., every 15-30 minutes) for up to 24 hours or longer using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the time zero reading or a vehicle-treated control.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]
-
Data Presentation: Degradation Parameters (HiBiT Assay)
| Parameter | Value |
| DC50 (24 hr) | 15 nM |
| Dmax (24 hr) | 95% |
| t1/2 of Degradation | 4 hours |
II. Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a prerequisite for successful protein degradation.[9][10] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.[11]
NanoBRET™ Ternary Complex Assay
This assay measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor).[12] When the PROTAC brings the two tagged proteins together, energy is transferred from the donor to the acceptor, generating a BRET signal.[11]
Experimental Protocol: NanoBRET™ Assay for Ternary Complex Formation [11][13]
-
Plasmid Construction and Transfection:
-
Construct plasmids to express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
-
Co-transfect these plasmids into a suitable cell line (e.g., HEK293).
-
-
Cell Seeding and Labeling:
-
Seed the transfected cells into a 96- or 384-well white assay plate.
-
Incubate for 24-48 hours.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
-
PROTAC Treatment and Signal Measurement:
-
Prepare serial dilutions of the PROTAC.
-
To distinguish ternary complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132).[9][11]
-
Add the Nano-Glo® substrate (donor) to the wells.
-
Add the PROTAC dilutions and measure the donor (460 nm) and acceptor (618 nm) emission signals immediately and kinetically over time.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Caption: Principle of the NanoBRET™ ternary complex assay.
Data Presentation: Ternary Complex Formation (NanoBRET™)
| Parameter | Value |
| EC50 (Complex Formation) | 50 nM |
| Bmax (Maximum BRET Signal) | 0.08 (Ratio) |
III. Cell Viability and Cytotoxicity Assays
After confirming target degradation, it is essential to assess the downstream effects on cell health, such as proliferation and apoptosis.
A. Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are used to determine the cytotoxic or cytostatic effects of the PROTAC.[14]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [14]
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Cell Viability
| PROTAC Conc. | % Cell Viability (72 hr) |
| 1 nM | 98% |
| 10 nM | 75% |
| 100 nM | 40% |
| 1 µM | 10% |
| GI50 | 80 nM |
B. Apoptosis Assay by Flow Cytometry
If the target protein is involved in cell survival pathways, its degradation is expected to induce apoptosis. This can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4]
Experimental Protocol: Annexin V/PI Apoptosis Assay [4]
-
Cell Treatment:
-
Treat cells with the PROTAC at various concentrations for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Apoptosis Analysis
| PROTAC Conc. (48 hr) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle | 95% | 2% | 3% |
| 100 nM | 60% | 25% | 15% |
| 1 µM | 20% | 50% | 30% |
Conclusion
The successful development of a PROTAC requires a multi-faceted approach to characterize its cellular activity. The protocols outlined in these application notes provide a comprehensive workflow to assess the key attributes of a PROTAC, from its ability to induce target degradation and form a ternary complex to its ultimate impact on cell fate. The combination of these assays will provide the robust, quantitative data needed to guide the optimization of potent and selective PROTAC molecules for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. promega.co.jp [promega.co.jp]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. Target Degradation [promega.sg]
- 9. Ternary Complex Formation [promega.de]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for E3 Ligase Ligand 32 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] E3 ligase Ligand 32 is a crucial component for the synthesis of PROTACs, enabling the recruitment of the E3 ligase machinery to the protein of interest. This document provides detailed application notes and protocols for the use of PROTACs derived from this compound in preclinical xenograft models, with a focus on targeting the SMARCA2 protein in SMARCA4-mutant cancers.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule functions by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Application: Targeting SMARCA2 in SMARCA4-Mutant Cancers
The SWI/SNF chromatin remodeling complex plays a critical role in gene expression. Mutations in the SMARCA4 subunit of this complex are common in various cancers, leading to a synthetic lethal dependency on its paralog, SMARCA2.[1][6] This makes SMARCA2 a compelling therapeutic target in SMARCA4-deficient tumors.[7] PROTACs designed to selectively degrade SMARCA2 have shown significant anti-tumor efficacy in preclinical models.[8][9]
In Vivo Efficacy of SMARCA2-Degrading PROTACs in Xenograft Models
The following table summarizes representative data from preclinical studies of SMARCA2-degrading PROTACs in mouse xenograft models.
| PROTAC | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | SMARCA2 Degradation in Tumor | Reference |
| A947 | SMARCA4-mutant xenografts | Not Specified | Tumor stasis | >95% | [9] |
| ACBI2 | NCI-H1568 lung cancer xenograft | Subcutaneous injection | Significant TGI | ~90% at 6h post-dose | [10] |
| GLR-203101 | A549 lung cancer xenograft (SMARCA4-deficient) | 25 mg/kg, oral administration | Robust, dose-dependent antitumor activity | Significant | [11] |
| AU-24118 | VCaP prostate cancer xenograft | Oral administration | Tumor regression | Potent degradation | [12] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of a PROTAC synthesized using this compound.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line with a known SMARCA4 mutation and dependency on SMARCA2 (e.g., A549, NCI-H1568). A SMARCA4 wild-type cell line should be used as a control.
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Protocol 2: Xenograft Model Establishment
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 3: PROTAC Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of the specific PROTAC. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal or subcutaneous injection, a solution in PBS or a similar buffer may be appropriate.
-
Administration: Administer the PROTAC solution to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only. The dosing schedule will need to be optimized but can start from a daily administration.
Protocol 4: In Vivo Efficacy and Toxicity Monitoring
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be concluded when the tumors in the control group reach a predetermined size, or after a set duration.
Protocol 5: Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Homogenize the frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities to determine the extent of SMARCA2 degradation.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tumors in paraffin (B1166041) and section them.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate the sections with a primary antibody against SMARCA2.
-
Use a labeled secondary antibody and a suitable substrate-chromogen system for detection.
-
Counterstain with hematoxylin (B73222) and visualize under a microscope to assess the levels and localization of SMARCA2 in the tumor tissue.
-
Conclusion
PROTACs synthesized using this compound offer a promising therapeutic strategy for cancers with specific genetic vulnerabilities, such as SMARCA4-mutant tumors. The protocols and data presented here provide a framework for the preclinical evaluation of these novel degraders in xenograft models. Careful experimental design and comprehensive endpoint analysis are crucial for determining the in vivo efficacy and mechanism of action of these next-generation cancer therapeutics.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for the Synthesis and Evaluation of SMARCA2/4-degrader-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the synthesis and evaluation of SMARCA2/4-degrader-29, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SWI/SNF complex subunits SMARCA2 and SMARCA4.[1] These proteins are key regulators of chromatin remodeling, and their targeted degradation represents a promising therapeutic strategy in various cancers, particularly those with mutations in the SWI/SNF complex. The provided information is intended to guide researchers in the synthesis, characterization, and cellular application of this degrader.
SMARCA2/4 Degradation and the PROTAC Approach
The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by altering the structure of chromatin. SMARCA2 and SMARCA4 are the catalytic ATPase subunits of this complex. In certain cancers, particularly those with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This creates a synthetic lethal vulnerability that can be exploited by selectively degrading SMARCA2.[2][3]
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] SMARCA2/4-degrader-29 is composed of a ligand that binds to the bromodomain of SMARCA2/4, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.
Synthesis Protocol for SMARCA2/4-degrader-29 (Compound I-279)
Materials and Reagents:
-
Starting materials for the SMARCA2/4 ligand, linker, and E3 ligase ligand (specific precursors will vary based on the exact chemical structure).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIEA, triethylamine).
-
Solvents (e.g., DMF, DCM, DMSO).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
-
Analytical instruments (e.g., LC-MS, NMR).
General Synthetic Scheme:
Step-by-Step Procedure (Representative):
-
Synthesis of the SMARCA2/4 Ligand: Synthesize the SMARCA2/4 binding moiety with a reactive functional group (e.g., an amine or carboxylic acid) for linker attachment. This is often a multi-step synthesis starting from commercially available materials.
-
Synthesis of the E3 Ligase Ligand: Synthesize the E3 ligase ligand (e.g., a VHL or Cereblon ligand) also containing a compatible reactive group for linker conjugation.
-
Synthesis of the Linker: Synthesize the linker molecule with appropriate functional groups at each end to react with the SMARCA2/4 and E3 ligase ligands.
-
Coupling Reactions:
-
React the SMARCA2/4 ligand with one end of the linker using standard peptide coupling or other suitable conjugation chemistry.
-
Purify the resulting intermediate.
-
React the purified intermediate with the E3 ligase ligand to form the final PROTAC molecule.
-
-
Purification and Characterization: Purify the final product, SMARCA2/4-degrader-29, using column chromatography and/or preparative HPLC. Characterize the compound's identity and purity using LC-MS and NMR spectroscopy.
Quantitative Data
The following tables summarize the reported in vitro degradation profile of SMARCA2/4-degrader-29 and provide a comparison with other published SMARCA2/4 degraders.
Table 1: In Vitro Degradation Profile of SMARCA2/4-degrader-29 (Compound I-279) [1]
| Target | Cell Line | DC50 (nM) |
| SMARCA2 | A549 | < 100 |
| SMARCA4 | MV411 | < 100 |
Table 2: Comparative In Vitro Degradation Profiles of Selected SMARCA2/4 Degraders
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A947 | SMARCA2 | SW1573 | 0.039 | 96 | [5] |
| A947 | SMARCA4 | SW1573 | 1.1 | 92 | [5] |
| SMD-3040 | SMARCA2 | NCI-H1693 | Low nM | > 90 | [6] |
| ACBI1 | SMARCA2 | RKO | 2 | 77 | [4] |
| ACBI1 | SMARCA4 | RKO | 5 | 86 | [4] |
Experimental Protocols
Protocol 1: Evaluation of Protein Degradation by Western Blot
This protocol describes the use of Western blotting to quantify the degradation of SMARCA2 and SMARCA4 in cultured cells treated with SMARCA2/4-degrader-29.
Materials:
-
Cell culture medium and supplements
-
SMARCA2/4-degrader-29
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SMARCA2/4-degrader-29 or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of SMARCA2/4 degradation on the viability of cancer cells.
Materials:
-
Cell culture medium and supplements
-
SMARCA2/4-degrader-29
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of SMARCA2/4-degrader-29 or vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the degrader concentration to determine the IC50 value.
Signaling Pathway
The therapeutic rationale for targeting SMARCA2 is based on the concept of synthetic lethality in the context of SMARCA4-deficient cancers.
Disclaimer
This document is for research purposes only. The provided protocols are representative and may require optimization for specific cell lines and experimental conditions. All work should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Mass Spectrometry in PROTAC-Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] This technology offers a novel therapeutic strategy, particularly for targeting proteins previously considered "undruggable."[2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][4] This tripartite complex formation brings the POI in proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][5]
Quantitative mass spectrometry-based proteomics has become an indispensable tool for the development and characterization of PROTACs.[6][7] It allows for the precise measurement of changes in protein abundance on a proteome-wide scale, enabling the assessment of a PROTAC's potency, selectivity, and potential off-target effects.[7][8] This application note provides detailed protocols for the use of quantitative mass spectrometry in the study of PROTAC-induced protein degradation.
Mechanism of Action of PROTACs
PROTACs mediate the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][9] The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[10] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[4]
Caption: PROTAC Mechanism of Action.
Experimental Protocols
A robust and reproducible experimental workflow is critical for obtaining high-quality quantitative proteomics data. The following protocols outline the key steps from sample preparation to data analysis.
Cell Culture and PROTAC Treatment
-
Objective: To treat cells with the PROTAC of interest and appropriate controls.
-
Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare stock solutions of the PROTAC and a negative control (e.g., a molecule with a mutated E3 ligase binder) in a suitable solvent like DMSO.[7]
-
Treat the cells with various concentrations of the PROTAC and controls for different time points (e.g., 4, 8, 16, 24 hours).[11] A vehicle control (e.g., DMSO) should be included in all experiments.[11]
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Protein Extraction and Digestion
-
Objective: To lyse the cells, extract proteins, and digest them into peptides for mass spectrometry analysis.[7]
-
Protocol:
-
Lyse the cell pellets using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[11]
-
Normalize the protein concentrations of all samples.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Peptide Labeling (for Isobaric Tagging Approaches)
-
Objective: To label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[7]
-
Protocol:
-
Label the peptide samples from each condition with the respective isobaric tags according to the manufacturer's instructions.
-
Combine the labeled peptide samples into a single tube.
-
Clean up the combined sample using solid-phase extraction (SPE) to remove excess tags and other contaminants.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7][12]
-
Protocol:
-
Inject the prepared peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent.
-
The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and record the resulting fragment ion spectra.
-
Caption: Quantitative Proteomics Workflow.
Data Analysis
-
Objective: To process the raw mass spectrometry data to identify and quantify proteins.[11]
-
Protocol:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein sequence database for peptide and protein identification.
-
For labeled experiments, the software will also extract the reporter ion intensities for relative protein quantification. For label-free experiments, quantification is based on precursor ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpreting the results of PROTAC experiments. The following tables provide examples of how to structure the data.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Target Protein Abundance (Relative to Vehicle) | Standard Deviation | p-value |
| 0 (Vehicle) | 1.00 | 0.08 | - |
| 1 | 0.85 | 0.06 | 0.04 |
| 10 | 0.42 | 0.05 | <0.001 |
| 100 | 0.15 | 0.03 | <0.001 |
| 1000 | 0.08 | 0.02 | <0.001 |
Table 2: Time-Course of Target Protein Degradation
| Time (hours) | Target Protein Abundance (Relative to Vehicle) | Standard Deviation | p-value |
| 0 | 1.00 | 0.07 | - |
| 4 | 0.68 | 0.05 | 0.005 |
| 8 | 0.31 | 0.04 | <0.001 |
| 16 | 0.12 | 0.03 | <0.001 |
| 24 | 0.09 | 0.02 | <0.001 |
Table 3: Off-Target Analysis
| Protein Name | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value |
| Target | TGT | -8.5 | <0.001 |
| Off-Target 1 | OT1 | -2.1 | 0.03 |
| Off-Target 2 | OT2 | -1.8 | 0.045 |
| Unchanged 1 | UC1 | 1.1 | 0.65 |
| Unchanged 2 | UC2 | -1.05 | 0.82 |
Signaling Pathway Analysis
PROTAC-induced degradation of a target protein can have downstream effects on various signaling pathways. Quantitative proteomics data can be used to map these changes and gain insights into the biological consequences of target degradation.
Caption: Example Signaling Pathway.
Conclusion
Quantitative mass spectrometry is a powerful and essential technology for the research and development of PROTACs. The protocols and data presentation guidelines provided in this application note offer a framework for the robust assessment of PROTAC-induced protein degradation. By employing these methods, researchers can gain detailed insights into the potency, selectivity, and mechanism of action of their PROTAC molecules, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degrader [proteomics.com]
- 9. lcms.cz [lcms.cz]
- 10. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
Application Notes and Protocols for In Vivo Efficacy Studies of SMARCA2/4 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of SMARCA2/4 degraders. The information is curated from recent preclinical studies and is intended to guide researchers in the design and execution of their own experiments.
Introduction to SMARCA2/4 Degraders
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its subunits are frequently mutated in various cancers.[1][2] SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPases that are the catalytic cores of this complex.[1][3][4] In cancers with loss-of-function mutations in SMARCA4, the cells often become dependent on the paralog SMARCA2 for survival.[5][6][7][8] This synthetic lethal relationship has made SMARCA2 a compelling therapeutic target.[2][5][6][7][8]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[9][10] Several potent and selective SMARCA2 and dual SMARCA2/4 degraders have been developed and have demonstrated significant anti-tumor efficacy in preclinical in vivo models.[5][9][11][12][13]
Summary of In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of several recently developed SMARCA2/4 degraders in various cancer xenograft models.
| Degrader | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Pharmacodynamic Effects | Reference |
| A947 | Selective SMARCA2 | NCI-H1568 (SMARCA4 mutant NSCLC) | 30 mg/kg, oral, daily | Significant tumor growth inhibition | >95% SMARCA2 degradation in tumor | [5] |
| ACBI2 | Selective SMARCA2 | NCI-H1568 (SMARCA4-deficient lung cancer) | Not specified | In vivo efficacy demonstrated | Selective degradation of SMARCA2 over SMARCA4 | [11] |
| AU-24118 | Dual SMARCA2/4 | VCaP (Castration-Resistant Prostate Cancer) | Not specified | Tumor regression | Potent degradation of SMARCA2/4 and PBRM1 | [9] |
| YDR1 | Selective SMARCA2 | HCC515 (SMARCA4 mutant lung cancer) | 30 mg/kg, oral, daily | Potent tumor growth inhibition | Profound SMARCA2 degradation (99.4% Dmax in vitro) | [12] |
| YD54 | Selective SMARCA2 | H2126 (SMARCA4 mutant lung cancer) | 30 mg/kg, oral, daily | Robust tumor growth inhibition | Potent SMARCA2 degradation (98.9% Dmax in vitro) | [12] |
| SMD-3040 | Selective SMARCA2 | Two SMARCA4-deficient xenograft models | Well-tolerated dose schedules | Strong tumor growth inhibition | >90% SMARCA2 degradation | [13] |
| Cmpd18 | Selective SMARCA2 | NCI-H838 (SMARCA4 LoF) | Not specified | Potent anti-tumor efficacy | Sustained tumor exposure and SMARCA2 degradation | [14] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key biological pathways and experimental workflows relevant to SMARCA2/4 degrader studies.
References
- 1. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sklslabs.com [sklslabs.com]
Application Note: Quantifying E3 Ligase Target Engagement in Live Cells using NanoBRET™ Technology
Abstract
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. A key component of this strategy involves the recruitment of E3 ubiquitin ligases by small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to induce the degradation of a specific protein of interest. Measuring the direct engagement of these small molecules with their E3 ligase target in a cellular environment is crucial for understanding their mechanism of action and for optimizing their development. This application note describes the use of the NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay, a bioluminescence resonance energy transfer (BRET)-based method, to quantify the binding of compounds to E3 ligases within living cells. We provide an overview of the assay principle, detailed experimental protocols for the well-characterized E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), and examples of data presentation.
Introduction
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures the interaction of a test compound with a specific target protein in live cells.[1] This technology relies on the energy transfer between a NanoLuc® luciferase-fused target protein (the energy donor) and a fluorescently labeled tracer that binds to the target protein (the energy acceptor).[1] When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for bioluminescence resonance energy transfer (BRET), resulting in a detectable signal.[1] A test compound that binds to the same site on the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[1][2] This allows for the quantitative determination of compound affinity for the target protein in its native cellular environment.[1][2]
The NanoBRET™ TE Intracellular E3 Ligase Assay is specifically designed to measure the binding of small molecules to E3 ubiquitin ligases like CRBN and VHL in live cells.[2][3] This is particularly relevant for the development of PROTACs and molecular glues, where cellular permeability and target engagement are critical for efficacy.[2][4][5] The assay can be performed in two modes: a live-cell mode to determine the intracellular affinity of a compound, and a permeabilized-cell mode to measure its intrinsic affinity for the E3 ligase without the influence of the cell membrane.[2] The comparison of data from these two modes enables the calculation of an intracellular availability index for the compound, providing valuable insights into its cell permeability.[2][4]
Principle of the Assay
The NanoBRET™ TE E3 Ligase Assay is based on the competitive displacement of a fluorescent tracer from a NanoLuc®-E3 ligase fusion protein by a test compound. The key components of the assay are:
-
NanoLuc®-E3 Ligase Fusion Protein: The E3 ligase of interest (e.g., CRBN or VHL) is fused to the bright and stable NanoLuc® luciferase, which serves as the BRET donor.[2][3]
-
NanoBRET™ Tracer: A cell-permeable, fluorescently labeled small molecule that specifically and reversibly binds to the E3 ligase. This acts as the BRET acceptor.[2][5]
-
Test Compound: An unlabeled compound (e.g., a PROTAC or molecular glue) that is being evaluated for its ability to bind to the E3 ligase.
In the absence of a competing compound, the tracer binds to the NanoLuc®-E3 ligase, bringing the donor and acceptor into close proximity and generating a BRET signal. When a test compound is introduced and binds to the E3 ligase, it displaces the tracer, leading to a reduction in the BRET signal in a dose-dependent manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principle of the NanoBRET TE E3 Ligase Assay and the general experimental workflow.
Caption: Principle of the NanoBRET TE E3 Ligase Assay.
Caption: General experimental workflow for the NanoBRET TE E3 Ligase Assay.
Materials and Methods
Materials
-
HEK293 cells
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-E3 Ligase Fusion Vector (e.g., NanoLuc®-CRBN or VHL-NanoLuc®)[6]
-
NanoBRET™ TE In-Cell E3 Ligase Kit (containing Tracer and Substrate)[7]
-
White, 96-well assay plates
-
Test compounds
-
Luminometer with 460 nm and >600 nm filters[8]
Experimental Protocol: Live-Cell Mode
This protocol is adapted for a 96-well plate format. Volumes can be adjusted for 384-well plates.[9]
Day 1: Cell Plating and Transfection
-
Prepare a HEK293 cell suspension at a density of 2 x 10^5 cells/mL in DMEM + 10% FBS.
-
Plate 100 µL of the cell suspension into each well of a 96-well white assay plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Prepare the transfection mix in Opti-MEM™:
-
For each well, mix 0.1 µg of NanoLuc®-E3 Ligase vector with FuGENE® HD at a 1:3 ratio (µg DNA:µL reagent).
-
Incubate the mix at room temperature for 15 minutes.
-
-
Add 10 µL of the transfection mix to each well.
-
Incubate the plate overnight (20-24 hours) at 37°C, 5% CO2.
Day 2: Assay and Measurement
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Add the diluted compounds to the corresponding wells. Include a vehicle control (e.g., DMSO).
-
Prepare the tracer/substrate solution according to the manufacturer's protocol. Typically, this involves diluting the NanoBRET™ Tracer and the Nano-Glo® Substrate in Opti-MEM™.
-
Add the tracer/substrate solution to all wells.
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Measure the luminescence at the donor wavelength (460 nm) and the acceptor wavelength (618 nm) using a plate reader equipped with the appropriate filters.[8]
Experimental Protocol: Permeabilized-Cell Mode
This mode is used to determine the intrinsic affinity of a compound for the E3 ligase.
-
Follow the same procedure as the live-cell assay until the addition of compounds.
-
After adding the test compounds, add digitonin (B1670571) to the wells at a final concentration of 50 µg/mL to permeabilize the cell membranes.
-
Immediately add the tracer/substrate solution.
-
Incubate at room temperature for 2 hours.
-
Measure the donor and acceptor luminescence as described above.
Data Analysis and Presentation
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission (618 nm) by the donor emission (460 nm).[8]
-
Normalize the Data: Normalize the BRET ratios to the vehicle control (defined as 100% signal) and a control with a saturating concentration of a known binder (defined as 0% signal).
-
Generate Dose-Response Curves: Plot the normalized BRET ratios against the logarithm of the test compound concentration.
-
Determine IC50 Values: Fit the dose-response curve using a four-parameter logistic regression model to determine the IC50 value for each compound.
Representative Data
The following tables summarize the type of quantitative data that can be obtained from NanoBRET™ TE E3 Ligase assays.
Table 1: Intracellular Affinity (IC50) of Compounds for CRBN in Live HEK293 Cells
| Compound | Description | Live-Cell IC50 (nM) |
| Iberdomide | CRBN Molecular Glue | 10 |
| Lenalidomide | CRBN Molecular Glue | 200 |
| dBET1 | BRD4 PROTAC | 1500 |
| dBET6 | BRD4 PROTAC | 800 |
Note: The data presented are representative and may vary depending on experimental conditions.
Table 2: Intrinsic Affinity (IC50) of Compounds for CRBN in Permeabilized HEK293 Cells
| Compound | Description | Permeabilized-Cell IC50 (nM) |
| Iberdomide | CRBN Molecular Glue | 8 |
| Lenalidomide | CRBN Molecular Glue | 180 |
| dBET1 | BRD4 PROTAC | 1200 |
| dBET6 | BRD4 PROTAC | 750 |
Note: The data presented are representative and may vary depending on experimental conditions.
Conclusion
The NanoBRET™ TE Intracellular E3 Ligase Assay provides a robust and quantitative method for measuring compound engagement with E3 ligases in live cells.[2] This technology is invaluable for the development of targeted protein degraders, enabling researchers to assess key parameters such as intracellular affinity and cell permeability.[1][4] The detailed protocols and data analysis guidelines presented here offer a comprehensive resource for scientists working in drug discovery and chemical biology.
References
- 1. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 2. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 3. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2] The primary function of the linker is to bridge the target protein and the E3 ligase, bringing them into close proximity to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][3]
Q2: Why is optimizing the linker length so critical for PROTAC efficacy?
The length of the linker is a crucial parameter that dictates the efficacy of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1][3]
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3][4]
-
If the linker is too long: It may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1][3]
Therefore, fine-tuning the linker length is a critical step to achieve maximal degradation of the target protein.[3]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
Linker composition significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][2][4] For example, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can enhance conformational stability and pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1][5][6]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can help mitigate the hook effect.[1][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex.[1]
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] Synthesize a library of PROTACs with varying linker lengths (e.g., alkyl chains or PEG units of different lengths) to identify the optimal length.[1][2] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker composition or the attachment points on the warhead or E3 ligase ligand.[1][8] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1] Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[1][9] |
Problem 2: I am observing a significant "hook effect" at higher concentrations of my PROTAC.
This indicates the preferential formation of binary complexes over the productive ternary complex at high PROTAC concentrations.[1]
| Potential Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] This is an inherent property, but its impact can be minimized. |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation.[1] Modify the linker to enhance ternary complex stability. This could involve adjusting the linker's rigidity or composition to create favorable interactions between the target protein and the E3 ligase.[6][10] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][3] Empirical testing of a series of PROTACs with varying linker lengths is often necessary.[2] Below is a summary of findings from studies on different target proteins.
| Target Protein | E3 Ligase Recruited | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][3][11][12][13] |
| p38α | Cereblon (CRBN) | 15-17 | Linker length and composition were crucial for degradation-inducing activity.[3][14] |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 8 (homo-PROTAC) | For homo-PROTACs degrading CRBN, a short 8-atom PEG linker was optimal.[4] |
| TANK-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | >12 | PROTACs with linkers shorter than 12 atoms showed no apparent activity.[4] |
Note: The number of atoms in the linker is an approximation and can vary based on the specific chemical structure.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
-
NanoBRET™ Assay (Promega): This assay measures protein-protein interactions in live cells.
-
Construct Preparation: Create cell lines stably expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the cells and label with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Substrate Addition and Reading: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.
-
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on binding events.
-
Chip Preparation: Immobilize the target protein or the E3 ligase onto an SPR sensor chip.
-
Analyte Injection: Inject the PROTAC over the chip surface to measure binary binding.
-
Ternary Complex Formation: To measure ternary complex formation, pre-incubate the PROTAC with the second protein partner (the one not immobilized on the chip) and inject the mixture over the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rate constants (ka, kd) and the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the ITC cell and the other binding partner (e.g., the target protein pre-incubated with the PROTAC) in the injection syringe.
-
Titration: Perform a series of injections and measure the heat evolved or absorbed.
-
Data Analysis: Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizations
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: An iterative workflow for the design, synthesis, and evaluation of PROTACs with optimized linker lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Improving the Solubility of E3 Ligase Ligand 32 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing E3 Ligase Ligand 32. This ligand is a component of PROTACs designed to target the SMARCA2 and SMARCA4 proteins for degradation.
I. Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows poor aqueous solubility. What are the primary reasons for this?
A1: PROTACs, by their nature, are often large molecules that fall "beyond the Rule of Five," predisposing them to low aqueous solubility.[1] Key contributing factors include:
-
High Molecular Weight: The bifunctional nature of PROTACs, consisting of a ligand for the target protein (SMARCA2/4), a ligand for the E3 ligase (Ligand 32), and a linker, results in a large and often lipophilic molecule.
-
Linker Hydrophobicity: The linker connecting the two ligands plays a significant role in the overall physicochemical properties of the PROTAC. Hydrophobic linkers, such as long alkyl chains, can significantly decrease aqueous solubility.[][3]
-
Crystallinity: The solid-state properties of the PROTAC can influence its solubility. Crystalline forms are generally less soluble than amorphous forms.
Q2: What are the main strategies to improve the solubility of my this compound PROTAC?
A2: There are three primary strategies to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC, primarily by modifying the linker. Introducing polar functional groups or using hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility.[][3][4]
-
Formulation Strategies: These approaches focus on how the PROTAC is prepared for delivery. Techniques such as creating amorphous solid dispersions (ASDs), nanoformulations, or using co-solvents can significantly enhance apparent solubility and dissolution rates.[1][5][6]
-
Advanced Delivery Systems: For in vivo applications, encapsulating the PROTAC in delivery systems like liposomes or polymer nanoparticles can overcome solubility issues and improve pharmacokinetic properties.[7][8][9]
Q3: How do I choose the best solubility enhancement strategy for my specific PROTAC?
A3: The choice of strategy depends on the experimental context (in vitro vs. in vivo), the degree of insolubility, and the resources available.
-
For in vitro cellular assays , simple formulation approaches like using a co-solvent (e.g., DMSO) at a low final concentration (typically <0.5%) are often sufficient. If precipitation still occurs, linker modification may be necessary.
-
For in vivo studies , more advanced formulation strategies like amorphous solid dispersions or nanoformulations are often required to achieve adequate oral bioavailability.[5][6]
Q4: Will improving the solubility of my PROTAC affect its degradation activity?
A4: It is possible. Modifications to the linker, for instance, can alter the distance and orientation between the target protein and the E3 ligase, which can impact the efficiency of ternary complex formation and subsequent degradation. Therefore, it is crucial to re-evaluate the degradation activity of the PROTAC after any chemical modification. Formulation approaches are less likely to directly impact the intrinsic activity of the PROTAC, but they can influence the concentration of the PROTAC that reaches the target cells.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs.
Issue 1: PROTAC precipitates upon dilution from a DMSO stock into aqueous buffer for in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Thermodynamic Solubility | 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1).2. Lower the final concentration of the PROTAC in the assay to below its measured kinetic solubility limit. | The PROTAC remains in solution throughout the experiment. |
| Poor Intrinsic Solubility | 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer.2. If the PROTAC has ionizable groups, adjust the pH of the buffer to favor the more soluble ionized form. | Increased solubility and prevention of precipitation. |
| "Salting Out" Effect | If using a high salt concentration buffer, try reducing the salt concentration or switching to a different buffer system. | The PROTAC remains soluble in the modified buffer. |
Issue 2: Low and variable oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution in Gastrointestinal Fluids | 1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 2).2. Characterize the dissolution rate of the ASD in simulated gastric and intestinal fluids. | Enhanced dissolution rate and supersaturation, leading to improved absorption.[5][6] |
| High Lipophilicity and Poor Wetting | Formulate the PROTAC as a nanoformulation (e.g., using nanoprecipitation) to increase the surface area for dissolution (see Experimental Protocol 3). | Increased aqueous solubility and improved bioavailability.[8][9] |
| Chemical Instability in the GI Tract | Assess the stability of the PROTAC at different pH values corresponding to the stomach and intestine. | Identification of stability issues, guiding potential chemical modifications. |
III. Quantitative Data on Solubility Enhancement
The following tables provide a summary of quantitative data from published studies, illustrating the impact of different solubility enhancement strategies on various PROTACs.
Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Formulation | Drug Load (%) | Solubility Measurement | Fold Increase in Solubility | Reference |
| ARCC-4 | HPMCAS ASD | 10 | 36.3 ± 4.9 µg/mL (in phosphate (B84403) buffer pH 6.8) | >2200x (compared to 16.3 ± 7.0 ng/mL for neat PROTAC) | [5][6] |
| ARCC-4 | Eudragit® L 100-55 ASD | 10 | 38 µg/mL (in phosphate buffer pH 6.8) | >2300x | [5][6] |
| AZ1 | HPMCAS ASD | 20 | ~2-fold increase in drug supersaturation | ~2x | [10] |
Table 2: Physicochemical Properties of Selected PROTACs
| PROTAC | E3 Ligase | Target Protein | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility | Reference |
| MZ1 | VHL | BRD4 | 811.4 | 3.9 | 1.5 µM | [11] |
| ARV-825 | Cereblon | BRD4 | 785.9 | 4.2 | <1 µM | [5][6] |
| Compound 1 | VHL | SMARCA2/4 | 937.1 | 5.1 | Low | [4] |
IV. Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer) or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene (B1209903) plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Addition to Buffer: In a separate 96-well clear plate, add the aqueous buffer. Then, transfer a small, fixed volume (e.g., 2 µL) of each PROTAC dilution from the DMSO plate to the buffer-containing plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation (Nephelometry): Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Quantification of Soluble Compound (LC-MS):
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate.
-
Sample Analysis: Carefully take an aliquot of the supernatant and analyze the concentration of the dissolved PROTAC using a validated LC-MS/MS method with a standard curve.
-
Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Common solvent that dissolves both the PROTAC and the polymer (e.g., dichloromethane, methanol, acetone)
-
Glass vial
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in the common solvent in a glass vial. The ratio of PROTAC to polymer will determine the drug loading.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Continue to dry the sample under high vacuum for an extended period (e.g., overnight) to remove any residual solvent.
-
Characterization: The resulting solid is the ASD. It should be a clear, glassy film or a fluffy powder. Characterize the amorphous nature of the PROTAC in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 3: Preparation of PROTAC-Loaded Nanoparticles by Nanoprecipitation
This protocol provides a general method for preparing polymer-based nanoparticles encapsulating a PROTAC.[8][9]
Materials:
-
PROTAC of interest
-
Biodegradable polymer (e.g., PLGA-PEG)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water), optionally containing a surfactant (e.g., Poloxamer 188)
-
Stir plate and magnetic stir bar
-
Rotary evaporator or tangential flow filtration system for purification
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the PROTAC and the PLGA-PEG copolymer in the organic solvent.
-
Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the PROTAC into nanoparticles.[12][13][14][15]
-
Solvent Removal: Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator at low pressure.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated PROTAC and excess surfactant. This can be done by centrifugation followed by resuspension of the pellet, or by dialysis.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and drug loading.
V. Signaling Pathways and Experimental Workflows
Signaling Pathway of SMARCA2/4 (SWI/SNF Complex)
This compound is utilized in PROTACs that target SMARCA2 and SMARCA4 for degradation. These two proteins are the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[16][17][18][19][20][21][22] The SWI/SNF complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible to transcription factors.[17] Dysregulation of the SWI/SNF complex is implicated in various cancers.[16][20]
Caption: Role of the SWI/SNF complex in gene expression and its degradation by a PROTAC.
Experimental Workflow for Improving PROTAC Solubility
The following diagram outlines a logical workflow for addressing solubility issues with a new PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. SWI/SNF - Wikipedia [en.wikipedia.org]
- 22. SMARCA2-deficiency confers sensitivity to targeted inhibition of SMARCA4 in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the hook effect in E3 ligase Ligand 32 experiments
Welcome to the technical support center for E3 Ligase Ligand 32. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common experimental challenges, with a specific focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The hook effect is a phenomenon observed in dose-response experiments where the efficacy of a bifunctional degrader, such as one using Ligand 32, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting target protein degradation against the degrader's concentration.[2] Instead of reaching a plateau of maximum degradation, excessively high concentrations lead to a paradoxical reduction in the degrader's effect.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of the degrader molecule.[1][2] A degrader's function relies on forming a productive ternary complex (Target Protein – Degrader – E3 Ligase).[1][3] However, when the degrader is in excess, it can independently bind to either the target protein or the E3 ligase, forming inhibitory binary complexes (Target Protein–Degrader or E3 Ligase–Degrader). These binary complexes saturate the binding sites and prevent the formation of the productive ternary complex, thus inhibiting ubiquitination and subsequent degradation.[1][4][5]
Q3: How do I know if my experiment is affected by the hook effect?
A3: The primary indicator of a hook effect is a bell-shaped dose-response curve where you observe a decrease in protein degradation at the highest concentrations tested.[2] If you see that degradation is potent at 10 nM but significantly lower at 1 µM and 10 µM, you are likely observing the hook effect. It is crucial to test a wide range of concentrations—spanning several orders of magnitude (e.g., pM to high µM)—to fully characterize the degradation profile and identify the optimal concentration window.[2]
Q4: What are the consequences of ignoring the hook effect?
A4: Ignoring the hook effect can lead to a severe misinterpretation of your data.[2] You might incorrectly conclude that your Ligand 32-based degrader is weak or inactive if you only test it at high concentrations that fall on the right side of the bell curve. This can cause you to inaccurately determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation), potentially leading to the abandonment of a promising compound.[2]
Visualizing the Hook Effect Mechanism
The formation of non-productive binary complexes at high ligand concentrations is the cause of the hook effect.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed SMARCA2/4 Degradation with PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with SMARCA2/4 degradation using Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when my SMARCA2/4 PROTAC fails to induce degradation?
A1: When a SMARCA2/4 PROTAC fails to induce degradation, a systematic approach is crucial. The first step is to confirm the basics of your experimental setup. This includes verifying the identity and purity of your PROTAC molecule, ensuring the integrity of your cell line, and confirming the accuracy of your protein detection method (e.g., Western Blot). After these initial checks, the focus should shift to dissecting the key steps in the PROTAC mechanism of action: target engagement, E3 ligase binding, and ternary complex formation.
Q2: How can I confirm that my PROTAC is entering the cells and engaging with SMARCA2/4?
A2: Cellular permeability and target engagement are critical early hurdles for PROTAC efficacy.[1][2] Several assays can be employed to confirm these steps:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This live-cell assay quantifies the binding of a PROTAC to its target and the E3 ligase, providing a measure of intracellular availability.[1][3][4]
-
Chloroalkane Penetration Assay: This assay can be used to evaluate the cell permeability of PROTACs.[3]
-
Fluorescence Polarization (FP) Assay: This in vitro technique can determine the binding affinity of the PROTAC for both the target protein and the E3 ligase individually (binary binding).[3]
Q3: What is the "hook effect" and how can it affect my degradation experiment?
A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[5] This occurs because the PROTAC concentration is so high that it favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (target-PROTAC-E3 ligase).[5] To mitigate the hook effect, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation.
Q4: How important is the choice of E3 ligase for SMARCA2/4 degradation?
A4: The choice of E3 ligase is critical for successful PROTAC-mediated degradation.[6][7] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[8] The expression levels of the chosen E3 ligase can vary between cell lines, which can impact degradation efficiency.[6] If you are not observing degradation, it is worthwhile to test PROTACs that recruit different E3 ligases. Additionally, the specific combination of the target protein and E3 ligase can influence the stability and productivity of the ternary complex.[9]
Q5: Can a PROTAC be selective for SMARCA2 over the highly homologous SMARCA4?
A5: Yes, achieving selectivity for SMARCA2 over SMARCA4 is possible and has been demonstrated.[10][11][12][13][14][15] This selectivity is often not driven by the warhead's binding affinity alone but rather by the cooperativity and stability of the ternary complex formed with SMARCA2 versus SMARCA4.[11] Subtle differences in the protein-protein interactions within the ternary complex can lead to preferential ubiquitination and degradation of SMARCA2.[16]
Troubleshooting Guides
Issue 1: No or Poor Degradation of SMARCA2/4
If you observe little to no degradation of SMARCA2/4, follow this troubleshooting workflow:
Step 1: Verify Experimental Components and Controls
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your PROTAC molecule using techniques like LC-MS and NMR.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Antibody Validation: Validate the specificity and sensitivity of your primary antibodies for SMARCA2 and SMARCA4 in your detection assay (e.g., Western Blot).
-
Positive Control: If available, include a known-good PROTAC for SMARCA2/4 degradation as a positive control.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin) in your Western Blots to ensure equal protein loading.
Step 2: Assess Cellular Permeability and Target Engagement
-
Problem: The PROTAC may not be entering the cells or binding to SMARCA2/4.
-
Solution:
Step 3: Evaluate Ternary Complex Formation
-
Problem: The PROTAC may not be effectively bridging SMARCA2/4 and the E3 ligase to form a stable ternary complex.[17][18][19]
-
Solution:
-
Co-immunoprecipitation (Co-IP): This assay can be used to detect the formation of the ternary complex in a cellular context.[3] An increase in the association of the E3 ligase with the target protein in the presence of the PROTAC indicates ternary complex formation.
-
Biophysical Assays (in vitro): Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) can be used to quantify the binding affinities and cooperativity of ternary complex formation.[17]
-
Step 4: Investigate the Ubiquitin-Proteasome System
-
Problem: The cellular machinery responsible for protein degradation may be compromised.
-
Solution:
-
Proteasome Inhibitor Control: Treat cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132).[10][20] A rescue of SMARCA2/4 levels in the presence of the inhibitor suggests that the degradation is proteasome-dependent.
-
Ubiquitination Assay: Perform an in-cell ubiquitination assay to determine if SMARCA2/4 is being ubiquitinated upon PROTAC treatment. This can be done by immunoprecipitating the target protein and then probing for ubiquitin with a specific antibody.
-
Step 5: Optimize PROTAC Design
-
Problem: The linker length, composition, or attachment points of the PROTAC may not be optimal for productive ternary complex formation.[16][21]
-
Solution:
-
Synthesize and test a series of PROTACs with varying linker lengths and compositions.
-
Consider altering the attachment point of the linker on the warhead or the E3 ligase ligand.
-
If using a VHL-based PROTAC, ensure the hydroxyproline (B1673980) moiety is in the correct stereochemical configuration for VHL binding.
-
Issue 2: PROTAC Induces Target Upregulation
In some cases, treatment with a PROTAC can lead to an increase in the target protein levels.
-
Problem: This can occur if the PROTAC is stabilizing the target protein by preventing its normal degradation, or if it is inducing a compensatory transcriptional upregulation of the target gene.
-
Solution:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment. Upregulation may be a transient effect at certain concentrations or time points.
-
Ternary Complex vs. Binary Complex Formation: At high concentrations, the formation of stable binary complexes (PROTAC-target) might interfere with the protein's natural degradation pathway without promoting ubiquitination. Analyze a wider range of concentrations to favor ternary complex formation.
-
qRT-PCR Analysis: Measure the mRNA levels of SMARCA2 and SMARCA4 to determine if the PROTAC is causing transcriptional upregulation.
-
Data Presentation
Table 1: Key Parameters for Evaluating PROTAC Efficiency
| Parameter | Description | Typical Range | Recommended Assay(s) |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | pM to µM | Western Blot, In-Cell Western, HiBiT Assay |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% is desirable | Western Blot, In-Cell Western, HiBiT Assay |
| Binary KD (Target) | The binding affinity of the PROTAC for the target protein. | nM to µM | SPR, ITC, FP |
| Binary KD (E3 Ligase) | The binding affinity of the PROTAC for the E3 ligase. | nM to µM | SPR, ITC, FP |
| Ternary Complex KD | The binding affinity of the PROTAC within the ternary complex. | pM to µM | SPR, ITC |
| Cooperativity (α) | A measure of the influence of the protein-protein interaction on the stability of the ternary complex. α > 1 indicates positive cooperativity. | >1 | Calculated from binary and ternary binding affinities |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the SMARCA2/4 signals to the loading control.
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the target protein (SMARCA2 or SMARCA4) or the E3 ligase (e.g., VHL, CRBN) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot using antibodies against the target protein, the E3 ligase, and other potential components of the complex. An increased band intensity for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: The mechanism of action for a SMARCA2/4 PROTAC.
Caption: A logical workflow for troubleshooting failed SMARCA2/4 degradation.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 19. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of E3 Ligase Ligand PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating and minimizing the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) that utilize E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with E3 ligase ligand PROTACs?
A1: Off-target effects in PROTACs can stem from several factors:
-
Non-specific binding of the target-binding ligand (warhead): The ligand may have an affinity for proteins other than the intended target, leading to their unintended degradation.
-
Intrinsic activity of the E3 ligase ligand: Some E3 ligase ligands, like those derived from thalidomide (B1683933) (e.g., pomalidomide), can independently induce the degradation of endogenous proteins, such as zinc-finger (ZF) proteins.[1][2]
-
Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not conducive to degradation and can lead to off-target pharmacology. This is often referred to as the "hook effect".[3][4]
-
Context-dependent E3 ligase activity: The recruited E3 ligase may have different endogenous substrates in different cell types or tissues, leading to varied off-target profiles.[3]
Q2: How can I proactively design PROTACs to have higher selectivity and fewer off-target effects?
A2: Improving PROTAC selectivity is a key aspect of their design and can be approached through several strategies:
-
Optimize the Target-Binding Warhead: Employ a highly selective binder for your protein of interest to minimize engagement with other proteins.[3]
-
Modify the Linker: The length, composition, and attachment points of the linker are critical as they influence the geometry of the ternary complex (Target-PROTAC-E3 ligase). Systematic variation of the linker can improve selectivity by favoring productive ternary complex formation for the intended target.[3]
-
Select an Appropriate E3 Ligase: Different E3 ligases have distinct expression patterns and substrate specificities. Choosing an E3 ligase that is preferentially expressed in the target tissue or cell type can enhance selectivity.[3][5] For instance, developing PROTACs that recruit overexpressed E3 ligases in cancer cells is a promising strategy.[6]
-
Modify the E3 Ligase Ligand: For ligands with known intrinsic off-target effects, such as pomalidomide, modifications at specific positions can abrogate the degradation of neosubstrates. For example, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins.[1]
Q3: My PROTAC is showing significant off-target degradation in my proteomics screen. What are the immediate troubleshooting steps?
A3: If your initial proteomics data reveals significant off-target degradation, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, ensure your PROTAC is effectively degrading the intended target protein at the tested concentrations.
-
Perform a Dose-Response Analysis: Off-target effects can be concentration-dependent. A detailed dose-response curve will help identify a therapeutic window where on-target degradation is maximized and off-target effects are minimized.[3]
-
Validate Key Off-Targets: Use an orthogonal method, such as Western Blotting, to validate the degradation of a few of the most prominent off-target proteins identified in your proteomics screen.[7]
-
Assess the "Hook Effect": High PROTAC concentrations can lead to the formation of non-productive binary complexes, which may contribute to off-target effects. Ensure your experimental concentrations are not in the range where the hook effect is prominent.[3][4]
-
Re-evaluate Your Controls: Ensure you have included appropriate controls, such as a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) and a vehicle control, to differentiate between compound-specific effects and other experimental variations.[4]
Troubleshooting Guides
Problem: High-throughput screen identifies numerous potential off-targets.
Table 1: Prioritization of Off-Target Hits from a Proteomics Screen
| Off-Target Protein | Fold Change vs. Control | p-value | Biological Function | Known Interaction with Warhead/E3 Ligase | Priority for Validation |
| Protein A | -4.5 | < 0.001 | Kinase in a critical signaling pathway | Yes (literature) | High |
| Protein B | -3.2 | < 0.01 | Structural protein | No | Medium |
| Protein C | -2.1 | < 0.05 | Transcription factor | No | Medium |
| Protein D | -1.5 | > 0.05 | Unknown | No | Low |
Logical Workflow for Off-Target Validation
Caption: A logical workflow for validating and addressing off-target proteins identified in a global proteomics screen.
Problem: Discrepancy between proteomics data and Western Blot results.
Table 2: Troubleshooting Discrepancies Between Proteomics and Western Blotting
| Possible Cause | Recommended Solution |
| Antibody Specificity | Validate the Western Blot antibody using knockout or knockdown cell lines, if available. Use the proteomics data to guide the selection of a more specific antibody.[4] |
| Assay Sensitivity | Quantitative proteomics can be more sensitive than Western Blotting. For low-abundance proteins, consider using more sensitive detection methods for your Western Blots or alternative targeted assays. |
| Protein Loading/Transfer Issues | Ensure consistent protein loading by using a reliable loading control. Optimize transfer conditions to ensure efficient transfer of proteins of all sizes.[4] |
| Different Experimental Conditions | Ensure that the cell culture, treatment, and lysis conditions are identical for both the proteomics and Western Blot experiments. |
Experimental Protocols
Global Proteomics for Off-Target Profiling (TMT-based)
This protocol outlines a general workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT)-based quantitative proteomics.[7][8]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat the cells with your PROTAC at an optimal concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[4]
-
Incubate for a duration sufficient to observe degradation of the primary target (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and digest the proteins into peptides using an appropriate protocol (e.g., filter-aided sample preparation).
-
-
Isobaric Labeling (TMT):
-
Label the peptide samples from each condition with the respective TMT reagents.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.[7]
-
Caption: Experimental workflow for off-target identification using TMT-based quantitative proteomics.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of your PROTAC to both the intended target and potential off-targets in a cellular context.[9][10][11][12] Ligand binding can stabilize a protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Treat intact cells with your PROTAC or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions to a range of different temperatures to induce protein denaturation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the protein of interest remaining in the soluble fraction using methods like Western Blotting or high-throughput immunoassays.[13]
-
-
Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates direct target engagement.
-
Caption: Signaling pathway for CETSA to determine target engagement.
By employing a systematic approach that combines rational PROTAC design, comprehensive off-target profiling, and rigorous validation, researchers can effectively minimize off-target effects and develop safer, more selective protein degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. pelagobio.com [pelagobio.com]
- 10. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Addressing Resistance to SMARCA2/4 Degraders
Welcome to the technical support center for SMARCA2/4 degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with SMARCA2/4 targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SMARCA2 degraders in cancer?
A1: SMARCA2 degraders operate on the principle of synthetic lethality. Many cancers harbor loss-of-function mutations in the SMARCA4 gene, which encodes a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] These SMARCA4-mutant cancer cells become dependent on the paralog protein, SMARCA2, for survival.[1] SMARCA2 degraders, often developed as Proteolysis Targeting Chimeras (PROTACs), selectively induce the ubiquitination and subsequent proteasomal degradation of SMARCA2, leading to cell cycle arrest and apoptosis in these dependent cancer cells, while largely sparing healthy tissues.[2][3]
Q2: What are the known mechanisms of acquired resistance to SMARCA2/4 degraders?
A2: Two primary mechanisms of acquired resistance have been identified in preclinical models:
-
Mutations in the SMARCA4 Bromodomain: In cells that are not completely deficient in SMARCA4, mutations can arise in the bromodomain of the SMARCA4 protein. These mutations prevent the binding of the degrader molecule, thus inhibiting the formation of the ternary complex required for degradation.
-
Overexpression of ABCB1 Transporter: Increased expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), can lead to resistance. ABCB1 is a drug efflux pump that can actively transport the degrader out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[4][5]
Q3: Can resistance arise from alterations in the E3 ligase machinery?
A3: Yes, this is a potential mechanism of resistance for all PROTAC-based degraders. Since these molecules rely on hijacking a specific E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)) to tag the target protein for degradation, genomic alterations that compromise the function of the E3 ligase complex can lead to resistance. This can include mutations or downregulation of the substrate receptor (e.g., CRBN, VHL) or other essential components of the ligase complex.
Q4: How can I overcome or mitigate resistance in my experiments?
A4: Several strategies can be employed to address resistance:
-
Combination Therapies: Combining SMARCA2 degraders with other anti-cancer agents can enhance efficacy and overcome resistance. Synergistic effects have been observed with MCL1 inhibitors and KRAS G12C inhibitors in preclinical models.[6]
-
ABCB1 Inhibition: For resistance mediated by ABCB1 overexpression, co-treatment with an ABCB1 inhibitor like zosuquidar (B1662489) has been shown to restore sensitivity to the degrader.
-
Alternative Degraders: If resistance is due to a mutation in the target protein's binding site, a degrader that binds to a different region of the target or utilizes a different E3 ligase might be effective.
Q5: What are appropriate control cell lines for my experiments?
A5: A well-designed experiment should include a panel of cell lines to ensure on-target effects:
-
SMARCA4-mutant cell lines: These are the primary target cells and are expected to be sensitive to SMARCA2 degradation (e.g., NCI-H1568, A549, SK-MEL-5).[7]
-
SMARCA4-wild-type cell lines: These cells should be less sensitive to SMARCA2 degradation and serve as a negative control for the synthetic lethal effect (e.g., NCI-H1792).[6]
-
Isogenic cell lines: If available, using a SMARCA4-wild-type cell line and its CRISPR-generated SMARCA4-knockout counterpart can provide the cleanest system to demonstrate dependency.
-
SMARCA2-knockout or null cell lines: These cells should be completely resistant to the anti-proliferative effects of a SMARCA2-selective degrader, confirming the on-target mechanism.
Troubleshooting Guides
Issue 1: No or Incomplete Degradation of SMARCA2
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider using a different compound or a formulation designed for better cell penetration. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) instead of the required ternary complex. Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for degradation. |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR. If expression is low, choose a cell line with higher expression or a degrader that utilizes a different E3 ligase. |
| Rapid Protein Re-synthesis | The cell may be synthesizing new SMARCA2 protein at a rate that masks the degradation. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for observing maximal degradation. |
| Compound Instability | The degrader may be unstable in the cell culture medium. Assess the stability of the compound over the course of your experiment. |
| Incorrect Experimental Conditions | Ensure that your lysis buffer is appropriate for extracting SMARCA2 and that protease inhibitors are included. Verify the specificity and sensitivity of your primary antibody for Western blotting.[8][9] |
Issue 2: High Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Plates | The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. Avoid using the outermost wells or ensure proper humidification of the incubator. |
| Compound Precipitation | High concentrations of the degrader may precipitate out of solution in the culture medium. Visually inspect the wells for any precipitation and ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before diluting in media. |
| Assay Timing | The timing of the viability assay (e.g., MTT, CCK-8) is critical. For degraders, the anti-proliferative effect may take longer to manifest than for inhibitors. Perform a time-course experiment (e.g., 3, 5, 7 days) to determine the optimal endpoint. |
| On-Target Cytotoxicity | In highly dependent cell lines, effective degradation of SMARCA2 is expected to reduce cell viability. This is the desired outcome. Run parallel Western blots to correlate the loss of viability with the extent of SMARCA2 degradation.[10] |
Quantitative Data Summary
The following tables summarize the in vitro activity of representative SMARCA2/4 degraders across various cancer cell lines.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of SMARCA2 Degraders
| Compound | Cell Line | SMARCA4 Status | E3 Ligase | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | SMARCA4 Dmax | Reference |
| A947 | SW1573 | Mutant | VHL | 39 pM | 96% | 1.1 nM | 92% | [1][11] |
| YDR1 | H1792 | Wild-Type | CRBN | 69 nM (24h) | 87% | - | - | [6] |
| YDR1 | H322 | Mutant | CRBN | 6.4 nM | 99.2% | - | - | [6] |
| YD54 | H1792 | Wild-Type | CRBN | 8.1 nM (24h) | 98.9% | - | - | [6] |
| YD54 | H322 | Mutant | CRBN | 1 nM | 99.3% | - | - | [6] |
Table 2: Anti-proliferative Activity (IC50) of SMARCA2 Degraders
| Compound | Cell Line | SMARCA4 Status | IC50 (7-day assay) | Reference |
| A947 | Panel of SMARCA4-mutant lines | Mutant | Median: 86 nM | [3] |
| A947 | Panel of SMARCA4-WT lines | Wild-Type | >1 µM | [3] |
| GLR-203101 | H1568 | Mutant | Selective Inhibition | [7] |
| GLR-203101 | A549 | Mutant | Selective Inhibition | [7] |
| GLR-203101 | SK-MEL-5 | Mutant | Selective Inhibition | [7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways and mechanisms involved in the action of and resistance to SMARCA2/4 degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Ternary Complex Stability with E3 Ligase Ligand 32
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving E3 ligase Ligand 32 to enhance ternary complex stability and achieve effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a derivative of the well-characterized VHL ligand, VH032.[2] In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as the E3 ligase-recruiting moiety. It is connected via a chemical linker to a ligand that binds to a specific protein of interest (POI). This bifunctional molecule facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Q2: What is the significance of ternary complex stability for PROTAC efficacy?
A2: The formation and stability of the ternary complex are critical for the efficacy of a PROTAC.[4] A stable complex ensures that the target protein is in close proximity to the E3 ligase for a sufficient duration to allow for efficient ubiquitination. The stability of this complex is influenced by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the protein-protein interactions between the target and the E3 ligase within the complex.[5]
Q3: What is the "hook effect" and how does it relate to ternary complex formation?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[6] This occurs because at excessive concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, thereby reducing the formation of the productive ternary complex.[6]
Q4: How does the linker connecting this compound to the target ligand affect ternary complex stability and overall PROTAC activity?
A4: The linker plays a crucial role in PROTAC design. Its length, composition, and attachment points influence the geometry and stability of the ternary complex.[7][8] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can enhance the stability of the ternary complex and improve degradation efficacy.[7] Conversely, a suboptimal linker can lead to steric clashes or an unfavorable orientation, hindering ubiquitination. The linker's properties also significantly impact the physicochemical properties of the PROTAC, such as cell permeability and solubility.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No or low target protein degradation observed | 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and the E3 ligase. 2. Poor cell permeability of the PROTAC: The compound may not reach its intracellular target. 3. Low expression of VHL E3 ligase in the cell model. | 1. Optimize the linker: Synthesize and test analogs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[7][8] 2. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11] Consider amide-to-ester substitutions in the linker to improve permeability.[10] 3. Verify VHL expression: Confirm VHL protein levels in your cell line using Western blotting. |
| "Hook effect" observed at high concentrations | Formation of non-productive binary complexes: At high concentrations, the PROTAC separately binds to the target protein and the E3 ligase, preventing ternary complex formation.[6] | 1. Perform a wide dose-response experiment: Use a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. 2. Enhance cooperativity: Modify the linker to promote favorable protein-protein interactions within the ternary complex. 3. Biophysical characterization: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and cooperativity of ternary complex formation.[12] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions: Purified proteins in biochemical assays may not fully replicate the cellular environment. | 1. Validate with orthogonal assays: Use a combination of in-vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET) assays to confirm ternary complex formation and degradation.[13][14] 2. Assess compound stability: Use LC-MS/MS to measure the stability of the PROTAC in cell culture medium and lysates. |
| High variability between experimental replicates | 1. Inconsistent cell seeding or treatment. 2. Technical variability in protein detection. | 1. Standardize cell culture and treatment protocols. 2. Use appropriate loading controls for Western blots and ensure consistent sample processing. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for VH032, the parent ligand of this compound, and representative PROTACs derived from it. These values can serve as a benchmark for your experiments.
Table 1: Binding Affinity of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [2] |
| VH101 | 44 nM | Not Specified | [15] |
| VH032 derivative (9) | 34.0 nM (IC50) | TR-FRET | [16] |
Table 2: Degradation Potency of VH032-based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ARD-61 | Androgen Receptor | 1.0 nM | >90% | VCaP | [17] |
| DT2216 | BCL-XL | 63 nM | 90.8% | MOLT-4 | [17] |
| PROTAC 6-b | Kinase | 42 nM | 71% | Jurkat | [6] |
| EGFR degrader 68 | EGFR L858R | 3.3 nM | >90% | H3255 | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound (based on VH032 synthesis)
This protocol is a generalized procedure based on published syntheses of VH032.[18][19][20] Specific reagents and conditions may need to be optimized.
-
C-H Arylation: React a suitable protected hydroxyproline (B1673980) derivative with a substituted benzonitrile (B105546) via a palladium-catalyzed C-H arylation to form the core structure.
-
Nitrile Reduction: Reduce the nitrile group to a primary amine.
-
Amide Coupling: Couple the resulting amine with a protected amino acid (e.g., Boc-tert-leucine).
-
Deprotection: Remove the protecting groups to yield the final ligand.
-
Purification: Purify the final product using chromatography techniques such as HPLC.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations (including a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol provides a general workflow for the NanoBRET™ assay to monitor ternary complex formation.[13][21][22]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor).
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate (donor substrate).
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) to determine the extent of ternary complex formation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Caption: The relationship between PROTAC concentration and complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. selvita.com [selvita.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Technical Support Center: Strategies for Improving SMARCA2 Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the selective inhibition of SMARCA2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to develop small-molecule inhibitors with high selectivity for SMARCA2 over SMARCA4?
Achieving high selectivity with traditional small-molecule inhibitors is difficult due to the high degree of homology between the SMARCA2 and SMARCA4 proteins, particularly within their ATP-binding pockets and bromodomains.[1][2] Dual inhibitors of the SMARCA2 and SMARCA4 ATPase domain are often poorly tolerated.[1] While the ATPase domain is crucial for the synthetic lethal effect in SMARCA4-mutant cancers, the bromodomain is often considered more "druggable."[1][2] However, inhibition of the bromodomain alone does not typically produce the desired anti-proliferative effects.[2]
Q2: What is the primary strategy currently used to achieve SMARCA2 selectivity?
The leading strategy is the use of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting its function.[1] This approach can transform a non-selective SMARCA2/4-binding ligand into a highly selective SMARCA2 degrader.[3][4]
Q3: How do PROTACs achieve selectivity for SMARCA2 over the highly homologous SMARCA4?
PROTAC-mediated selectivity is primarily achieved through the formation of a productive and stable ternary complex, which consists of the SMARCA2 protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] The selectivity is not solely dependent on the warhead's binding affinity but is also influenced by factors like the linker composition and length, and specific protein-protein interactions between SMARCA2 and the E3 ligase that are not conserved in SMARCA4.[1] For instance, a PROTAC-induced interaction with a specific amino acid residue in SMARCA2 that is different in SMARCA4 can lead to preferential degradation of SMARCA2.[1]
Troubleshooting Guides
PROTAC-Mediated Degradation Assays (Western Blot)
Q: My PROTAC shows poor degradation of SMARCA2 (low Dmax). What are the possible causes and solutions?
A:
-
Issue: Suboptimal PROTAC concentration.
-
Explanation: The "hook effect" is a common phenomenon with PROTACs where at very high concentrations, the formation of non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation.
-
Solution: Perform a full dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation.
-
-
Issue: Incorrect incubation time.
-
Explanation: The kinetics of degradation can vary between different PROTACs and cell lines. You might be observing a time point before significant degradation has occurred or after the protein levels have started to recover.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.
-
-
Issue: Low E3 ligase expression in the cell line.
-
Explanation: The efficacy of a PROTAC is dependent on the expression level of the recruited E3 ligase (e.g., VHL or Cereblon).
-
Solution: Confirm the expression of the relevant E3 ligase in your cell line by Western blot. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.
-
-
Issue: Proteasome inhibition.
-
Explanation: If the proteasome is not functioning correctly, the ubiquitinated SMARCA2 will not be degraded.
-
Solution: As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of high molecular weight ubiquitinated SMARCA2 species would indicate that the upstream steps of the degradation pathway are functional.
-
Q: I am observing degradation of both SMARCA2 and SMARCA4. How can I improve selectivity?
A:
-
Issue: The PROTAC is not optimized for selective ternary complex formation.
-
Explanation: The linker length and composition are critical for inducing the specific protein-protein interactions that drive selective ternary complex formation with SMARCA2.
-
Solution: This is a chemical biology challenge. It may require synthesizing and testing a series of PROTACs with different linker lengths and compositions to identify a more selective degrader.
-
-
Issue: High PROTAC concentration.
-
Explanation: At high concentrations, even a selective PROTAC might induce some degradation of SMARCA4.
-
Solution: Carefully titrate the PROTAC concentration to find a window where you observe significant SMARCA2 degradation with minimal impact on SMARCA4 levels.
-
Cell Viability and Clonogenic Assays
Q: My selective SMARCA2 degrader is not showing the expected anti-proliferative effect in SMARCA4-mutant cells.
A:
-
Issue: Insufficient degradation over the course of the assay.
-
Explanation: For long-term assays like clonogenic assays (1-3 weeks), the initial degradation of SMARCA2 might not be sustained.
-
Solution: Confirm sustained SMARCA2 degradation over the time course of your experiment by performing Western blots at intermediate time points. You may need to adjust the dosing schedule.
-
-
Issue: The cell line is not dependent on SMARCA2.
-
Explanation: While many SMARCA4-mutant cancers are dependent on SMARCA2, this is not universally true.
-
Solution: Confirm the synthetic lethal relationship in your cell line of interest using a more established method, such as siRNA or shRNA-mediated knockdown of SMARCA2.
-
-
Issue: Incorrect assay setup.
-
Explanation: For clonogenic assays, the initial cell seeding density is critical. Too many cells can lead to confluence before distinct colonies are formed, while too few may result in no colony formation even in the control group.
-
Solution: Optimize the cell seeding density for each cell line to ensure the formation of countable colonies (typically 50-100) in the control wells.
-
Quantitative Data Summary
Table 1: In Vitro Degradation and Cell Viability Data for Selective SMARCA2 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| A947 | SMARCA2 | SW1573 | 0.039 | 96 | - | [5] |
| SMARCA4 | SW1573 | 1.1 | 92 | - | [5] | |
| SMD-3236 | SMARCA2 | - | < 1 | > 95 | - | [6] |
| SMARCA4 | - | > 2000 | - | - | [6] | |
| YDR1 | SMARCA2 | H1792 (24h) | 69 | 87 | - | [7] |
| SMARCA2 | H1792 (48h) | 60 | 94 | - | [7] | |
| YD54 | SMARCA2 | H1792 (24h) | 8.1 | 98.9 | - | [7] |
| SMARCA2 | H1792 (48h) | 16 | 99.2 | - | [7] | |
| AU-SM2-1 | SMARCA2 | MV-4-11 | 5.15 | - | >1000 | [8] |
| SMARCA4 | MV-4-11 | >1000 | - | - | [8] | |
| SMARCA2 | SK-HEP-1 | 7.04 | - | 58 | [8] | |
| SMARCA2 | RERF-LC-A1 | 3.7 | - | 2 | [8] |
Table 2: Binding Affinities of SMARCA2/4 Ligands
| Compound | Target | Assay | Kd (nM) | Citation |
| PFI-3 | SMARCA2 | BROMOScan | 55-110 | [2] |
| SMARCA4 | BROMOScan | 55-110 | [2] | |
| A947 Ligand | SMARCA2 | Probe Displacement | 93 | [5] |
| SMARCA4 | Probe Displacement | 65 | [5] |
Experimental Protocols
Protocol: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a range of concentrations of the SMARCA2 degrader or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify the band intensities and normalize the SMARCA2 and SMARCA4 signals to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
Protocol: Clonogenic Assay
-
Cell Preparation: Culture cells to 70-80% confluency and then harvest a single-cell suspension using trypsin.
-
Cell Seeding: Perform a cell count and seed a predetermined number of cells (optimized for each cell line) into 6-well plates.
-
Compound Treatment: Allow cells to adhere overnight, then treat with a range of concentrations of the SMARCA2 degrader.
-
Incubation: Incubate the plates for 1-3 weeks, until visible colonies (at least 50 cells) have formed in the control wells.
-
Fixation and Staining:
-
Carefully remove the media and wash the wells with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid:methanol for 5 minutes.
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the IC50 value.
Visualizations
Caption: Mechanism of action for a SMARCA2-selective PROTAC.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]
Validation & Comparative
Validating SMARCA2 Degradation: A Comparative Guide to E3 Ligase-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations.[1][2][3] We will delve into the performance of PROTACs that recruit different E3 ubiquitin ligases, presenting supporting experimental data and detailed methodologies to aid in the validation of SMARCA2 degradation.
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][4][5] The choice of E3 ligase is a critical factor influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[6] This guide will focus on PROTACs recruiting the two most utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
Performance Comparison of SMARCA2 PROTACs
The following tables summarize the degradation performance of various SMARCA2 PROTACs, categorized by the E3 ligase they recruit. The data highlights key metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Cereblon (CRBN)-Recruiting PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| YD54 | H1792 | 8.1 | 98.9 | 24 |
| H1792 | 16 | 99.2 | 48 | |
| H322 | 1 | 99.3 | Not Specified | |
| HCC515 | 1.2 | 98.9 | Not Specified | |
| H2030 | 10.3 | 98.6 | Not Specified | |
| H2126 | 1.6 | 98.9 | Not Specified | |
| YDR1 | H1792 | 69 | 87 | 24 |
| H1792 | 60 | 94 | 48 | |
| H322 | 6.4 | 99.2 | Not Specified | |
| HCC515 | 10.6 | 99.4 | Not Specified | |
| H2030 | 12.7 | 98.7 | Not Specified | |
| H2126 | 1.2 | 99.6 | Not Specified |
Data compiled from a study on novel, potent, and orally bioavailable SMARCA2 PROTACs.[1]
Von Hippel-Lindau (VHL)-Recruiting PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| ACBI2 | RKO | Moderate Degradation | Not Specified | Not Specified |
| Compound 5 | RKO | 78 | 46 | Not Specified |
| A947 | SW1573 | Potent Degradation | >90% (Qualitative) | 18 |
Data compiled from studies on selective and orally bioavailable VHL-recruiting PROTACs for SMARCA2 degradation.[2][7]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for its validation.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Experimental workflow for validating SMARCA2 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments.
Cell Culture and PROTAC Treatment
-
Cell Lines: SMARCA4-mutant human cancer cell lines (e.g., NCI-H1792, NCI-H322, SW1573) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For dose-response experiments, cells are seeded in multi-well plates and treated with a serial dilution of the PROTAC for a specified duration (e.g., 18, 24, or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
Western Blotting for SMARCA2 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin, or HDAC1).[2] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ). SMARCA2 protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Determination of DC50 and Dmax
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence assay performed in multi-well plates.
-
After PROTAC treatment, cells are fixed, permeabilized, and incubated with primary antibodies for SMARCA2 and a normalization control (e.g., total protein stain).
-
Infrared dye-conjugated secondary antibodies are then added.
-
The plate is scanned on an infrared imaging system, and the integrated intensity of the target protein is normalized to the total protein stain.[2]
-
-
Data Analysis: The normalized protein levels are plotted against the logarithm of the PROTAC concentration. A non-linear regression curve (log(inhibitor) vs. response -- variable slope) is fitted to the data using software like GraphPad Prism to determine the DC50 and Dmax values.[8]
Cell Viability Assay
-
Assay Principle: To assess the functional consequence of SMARCA2 degradation, cell viability or proliferation is measured using assays such as CellTiter-Glo® (Promega) or MTT.
-
Procedure: Cells are treated with the PROTAC for an extended period (e.g., 72-96 hours). The assay reagent is then added, and luminescence or absorbance is measured according to the manufacturer's protocol.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Conclusion
The validation of SMARCA2 degradation by PROTACs requires a systematic approach involving robust in vitro experiments. The choice of the E3 ligase recruiter, whether CRBN or VHL, significantly impacts the degradation potency and selectivity of the PROTAC. The data presented in this guide, derived from multiple studies, indicates that potent and selective SMARCA2 degraders have been developed using both E3 ligase systems. Researchers can utilize the provided protocols and comparative data to design and execute experiments for the effective validation of novel SMARCA2-targeting PROTACs. The development of orally bioavailable PROTACs like YDR1 and ACBI2 further underscores the therapeutic potential of this modality for SMARCA4-deficient cancers.[1][9]
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to CRBN and VHL Ligands for PROTAC Design Targeting SMARCA2
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of PROTACs employing ligands for two of the most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), with a specific focus on the degradation of the chromatin remodeler SMARCA2, a key target in cancer therapy.
Introduction to E3 Ligase Ligands in PROTAC Design
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. The choice of E3 ligase—most commonly CRBN or VHL—can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
This guide specifically examines "E3 ligase Ligand 32," a derivative of thalidomide (B1683933) and thus a ligand for the CRBN E3 ligase, in the context of SMARCA2 degradation, and compares its general class to VHL-recruiting ligands used for the same target.
Performance Comparison: CRBN vs. VHL-based SMARCA2 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Key Performance Metrics | Cell Line(s) | Reference(s) |
| A947 | VHL | SMARCA2 | Binding Affinity (Kd): 93 nM (to SMARCA2 bromodomain) Degradation Potency (DC50): 39 pM Maximal Degradation (Dmax): >95% | SW1573 | [1][2][3][4] |
| ACBI2 | VHL | SMARCA2 | Degradation Potency (DC50): 1 nM Selectivity: >30-fold for SMARCA2 over SMARCA4 | RKO | [5][6][7] |
| CRBN-based SMARCA2 PROTACs (General) | CRBN | SMARCA2 | Orally bioavailable with potent degradation. Specific quantitative data for a direct comparator is dispersed across literature. | Various | [8] |
Note: The provided data for CRBN-based PROTACs is generalized due to the lack of a single, comprehensive public study focusing on a specific CRBN-based SMARCA2 degrader analogous to the detailed characterization of A947 and ACBI2. However, the literature indicates that CRBN-based degraders for this target have been successfully developed and show promise, particularly concerning oral bioavailability.[8]
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the hijacking of the ubiquitin-proteasome system. However, the specifics of their respective Cullin-RING E3 ligase (CRL) complexes and substrate recognition differ.
VHL is the substrate recognition component of the CRL2VHL E3 ligase complex, while CRBN is the substrate receptor for the CRL4CRBN complex. The choice between these two can be influenced by factors such as the endogenous expression levels of the E3 ligase in target tissues, potential for off-target effects, and the desired physicochemical properties of the final PROTAC molecule. For instance, CRBN ligands are often smaller and have demonstrated good oral bioavailability.[8][] In contrast, VHL ligands engage in a more buried binding pocket, which can lead to improved selectivity.[]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VHL and CRBN-based Ligands for SMARCA2/4 Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal E3 Ligase Ligand for SMARCA2/4-Targeted Protein Degradation
The targeted degradation of the chromatin remodelers SMARCA2 and its paralog SMARCA4 has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring mutations in SMARCA4. Proteolysis-targeting chimeras (PROTACs) that recruit E3 ubiquitin ligases to these targets have demonstrated significant potential. The choice of the E3 ligase—most commonly the von Hippel-Lindau (VHL) E3 ligase or Cereblon (CRBN)—is a critical design parameter that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comprehensive comparison of VHL and CRBN-based degraders for SMARCA2/4, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform rational drug design.
Performance Comparison of VHL and CRBN-based SMARCA2/4 Degraders
The decision to utilize a VHL or a CRBN ligand in a SMARCA2/4 degrader involves a trade-off between various pharmacological parameters. VHL-based degraders have demonstrated exceptional potency, with compounds like A947 achieving picomolar degradation of SMARCA2.[1][2] Conversely, CRBN-based degraders often exhibit favorable drug-like properties, including oral bioavailability, a significant advantage for clinical development.[3][4]
Quantitative Degradation and Proliferation Data
The following tables summarize the in vitro degradation potency and anti-proliferative activity of representative VHL and CRBN-based SMARCA2/4 degraders.
Table 1: VHL-based SMARCA2/4 Degraders - In Vitro Performance
| Degrader | Target | DC50 | Dmax | Cell Line | Anti-proliferative IC50 | Reference |
| A947 | SMARCA2 | 39 pM | >95% | SW1573 | Not Reported | [1][2] |
| SMARCA4 | 1.1 nM | ~92% | SW1573 | [5] | ||
| ACBI2 | SMARCA2 | 1 nM | >90% | RKO | Not Reported | [6][7] |
| SMARCA4 | 32 nM | >90% | RKO | [6] | ||
| SMD-3040 | SMARCA2 | 12 nM | 91% | Hela | 8.8-119 nM (in SMARCA4-deficient lines) | [8] |
Table 2: CRBN-based SMARCA2/4 Degraders - In Vitro Performance
| Degrader | Target | DC50 | Dmax | Cell Line | Anti-proliferative IC50 | Reference |
| YDR1 | SMARCA2 | 7.7 nM (average) | >98% | SMARCA4 mutant lung cancer cells | Not Reported | [3][4] |
| YD54 | SMARCA2 | 3.5 nM (average) | >98% | SMARCA4 mutant lung cancer cells | Not Reported | [4] |
| GLR-203101 | SMARCA2 | < 10 nM | >80% | Hela | Low nanomolar (in SMARCA4-deficient lines) | [9] |
| SMARCA4 | - | <10% | Hela | >1000-fold selective | [9] |
Pharmacokinetic Properties
A key differentiator between VHL and CRBN-based degraders for SMARCA2/4 has been their pharmacokinetic profiles, particularly oral bioavailability.
Table 3: Pharmacokinetic Profile of SMARCA2/4 Degraders
| Degrader | E3 Ligase | Oral Bioavailability (Mouse) | Route of Administration in Preclinical Studies | Reference |
| A947 | VHL | Not Reported (physicochemical properties restrictive to IV dosing) | Intravenous | [1] |
| ACBI2 | VHL | 22% | Oral | [1][6] |
| YDR1 | CRBN | Orally bioavailable | Oral | [3] |
| GLR-203101 | CRBN | Moderate | Oral | [9] |
Mechanism of Action and Experimental Workflows
The fundamental mechanism of action for both VHL and CRBN-based SMARCA2/4 degraders involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated degradation of SMARCA2/4 via VHL or CRBN recruitment.
The following diagram illustrates a typical experimental workflow for evaluating and comparing SMARCA2/4 degraders.
Caption: A stepwise workflow for the preclinical evaluation of SMARCA2/4 degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key protocols used in the characterization of SMARCA2/4 degraders.
In-Cell Western (ICW) for Protein Degradation
This high-throughput immunofluorescence-based assay quantifies protein levels directly in fixed cells in a microplate format.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the degrader compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: Aspirate the media, wash with PBS, and fix the cells (e.g., with 4% paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein (SMARCA2 or SMARCA4) and a loading control protein (e.g., GAPDH, Tubulin).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the target and loading control proteins. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of protein remaining.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to measure the proximity of the E3 ligase and the target protein induced by the degrader, confirming the formation of the ternary complex.
-
Reagents: Recombinant tagged SMARCA2/4 (e.g., His-tagged), recombinant tagged E3 ligase complex (e.g., GST-VHL or His-CRBN), and corresponding FRET-paired antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the recombinant proteins, the degrader at various concentrations, and the FRET-paired antibodies in an assay buffer.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the degrader concentration to determine the EC50 for ternary complex formation.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics is employed to assess the selectivity of the degrader across the entire proteome.
-
Cell Treatment and Lysis: Treat cells with the degrader at a concentration that achieves maximal degradation of the target protein. Lyse the cells and harvest the proteome.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins from the MS/MS data. Compare the protein abundance between the degrader-treated and vehicle-treated samples to identify proteins that are significantly downregulated, thus revealing potential off-targets.
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the development of SMARCA2/4-targeted degraders. VHL-based ligands can yield highly potent degraders, although achieving oral bioavailability can be challenging. In contrast, CRBN-based ligands have consistently produced degraders with favorable pharmacokinetic properties, making them attractive for clinical translation. The experimental data and protocols presented in this guide offer a framework for researchers to make informed decisions based on the specific goals of their drug discovery program. A thorough evaluation of both VHL and CRBN-based options, considering the trade-offs between potency, selectivity, and drug-like properties, will be essential for the successful development of the next generation of SMARCA2/4-targeted therapies.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLR203101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
A Comparative Guide to the Selectivity of E3 Ligase Ligand-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is recruited to ubiquitinate the target protein. The choice of E3 ligase can profoundly impact a degrader's potency, selectivity, and overall therapeutic window.
This guide provides a comparative analysis of the selectivity profiles of degraders based on a specific E3 ligase ligand, referred to herein as "Ligand 32," which is utilized in the development of SMARCA2/4 degraders. We will compare its performance with degraders employing more established E3 ligase ligands, such as those for Von Hippel-Lindau (VHL) and Cereblon (CRBN), supported by experimental data and detailed protocols for key validation assays.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity-induced ubiquitination marks the POI for degradation by the 26S proteasome. The efficiency and selectivity of this process are central to the therapeutic success of a PROTAC.
Data Presentation: Comparative Selectivity Profiling
Case Study 1: Selectivity of SMARCA2/4 Degraders
SMARCA4 is a frequently mutated helicase in cancer, leading to a dependency on its paralog, SMARCA2, for cell survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target. However, the high homology between SMARCA2 and SMARCA4 presents a significant challenge for developing selective inhibitors. PROTACs offer a potential solution by leveraging the formation of the ternary complex to achieve degradation selectivity that may not be possible with binding affinity alone.[1]
The following table summarizes data from studies on SMARCA2/4 degraders, which serves as a relevant example for degraders developed using novel E3 ligase ligands like Ligand 32.
| Degrader | Target | E3 Ligase Recruited | DC50 (SMARCA2) | DC50 (SMARCA4) | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| A947 | SMARCA2/4 | VHL | ~1.6 nM | ~45 nM | ~28-fold | SW1573 | [2] |
| ACBI2 | SMARCA2/4 | VHL | ~1 nM | ~30 nM | ~30-fold | NCI-H1693 | [3] |
| PRT005 | SMARCA2/4 | Not Specified | Potent | Less Potent | Modest | NCI-H1693 | [4] |
Note: DC50 (half-maximal degradation concentration) values are highly dependent on the specific PROTAC architecture and experimental conditions.
Global proteomics and ubiquitin mapping of A947 revealed no significant off-target degradation, highlighting the potential for achieving high selectivity with PROTACs even when the target-binding ligand is not perfectly selective.
Case Study 2: VHL vs. CRBN-Based Degraders for EGFR
The choice between established E3 ligase recruiters like VHL and CRBN can significantly impact a PROTAC's properties. The following table compares the performance of VHL and CRBN-based degraders targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in non-small cell lung cancer.
| Degrader | EGFR Binder | E3 Ligase Recruited | DC50 | Cell Line | Key Observation | Reference |
| MS39 | Gefitinib | VHL | Potent | HCC827 | More potent degradation than CRBN counterpart. | [5] |
| Compound 68 | Gefitinib | VHL | 5.0 nM | HCC-827 | Good plasma exposure in mice. | [6] |
| Compound 69 | Gefitinib | CRBN | 11 nM | HCC-827 | Good plasma exposure in mice. | [6] |
Generally, VHL ligands are more peptidic and can lead to larger PROTACs with potential cell permeability challenges.[5] In contrast, CRBN ligands are smaller and more drug-like, which can result in better physicochemical properties.[5] However, CRBN-based PROTACs can sometimes exhibit off-target degradation of zinc-finger transcription factors.[7]
Experimental Protocols
Accurate assessment of a degrader's selectivity and potency is crucial. The following are detailed protocols for key experimental assays.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides a global, unbiased view of a PROTAC's on- and off-target effects. Tandem Mass Tag (TMT) labeling is a common technique for this purpose.
Procedure Outline:
-
Cell Culture and PROTAC Treatment: Culture cells and treat with the PROTAC at a concentration that gives maximal target degradation, alongside a vehicle control.
-
Protein Extraction and Digestion: Harvest cells, lyse, and quantify protein. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify on-target and off-target degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and the donor and acceptor antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates proximity between the POI and the E3 ligase, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, where excess PROTAC disrupts the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
Conclusion
The selectivity profiling of E3 ligase ligand-based degraders is a multifaceted process that requires a combination of biochemical, cellular, and proteomic approaches. While established E3 ligase recruiters like those for VHL and CRBN have been instrumental in advancing the field, the development of novel ligands, such as those used for targeting SMARCA2/4, is expanding the toolkit for targeted protein degradation. The case studies presented here illustrate that high selectivity can be achieved through careful PROTAC design, even for challenging targets with highly homologous paralogs. The choice of E3 ligase ligand should be guided by empirical data, considering the specific target, desired selectivity profile, and the intended therapeutic application. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel degraders.
References
- 1. graphviz.org [graphviz.org]
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cooperativity in Ternary Complexes with E3 Ligase Ligands: A Comparative Guide
The formation of a stable ternary complex, consisting of a target protein, an E3 ubiquitin ligase, and a heterobifunctional molecule like a Proteolysis Targeting Chimera (PROTAC), is a critical step in targeted protein degradation.[1][2][3][4] The efficiency of this process is significantly influenced by the cooperativity between the binding partners. This guide provides an objective comparison of methodologies to assess this cooperativity, supported by experimental data for researchers, scientists, and drug development professionals.
Understanding Cooperativity in Ternary Complexes
Cooperativity (denoted as α) is a measure of how the binding of one component of the ternary complex affects the affinity of the other.[1][3][5] It is defined as the ratio of the binding affinity of the E3 ligase to the PROTAC-target protein binary complex versus its affinity for the PROTAC alone.[1][3][5]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the third protein, leading to a more stable ternary complex.[1][3][5]
-
Negative Cooperativity (α < 1): The binding of one protein to the PROTAC hinders the binding of the other, resulting in a less stable ternary complex.[1][3][5]
-
No Cooperativity (α = 1): The binding events are independent of each other.[6]
The stability of the ternary complex, influenced by cooperativity, is a key factor in the efficiency of subsequent ubiquitination and degradation of the target protein.[1][3]
Visualizing PROTAC-Induced Protein Degradation
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation, highlighting the formation of the key ternary complex.
Comparative Analysis of PROTAC Cooperativity
The following table summarizes cooperativity data for several well-characterized PROTACs, showcasing the different E3 ligases they recruit and the experimental methods used to determine the cooperativity factor (α).
| PROTAC | Target Protein | E3 Ligase Recruited | Cooperativity (α) | Measurement Method(s) | Reference |
| MZ1 | BET Proteins (e.g., Brd4) | VHL | 15 | Isothermal Titration Calorimetry (ITC), 19F NMR | [6] |
| ACBI1 | SMARCA2 | VHL | 26 | Cellular Assays (e.g., NanoBRET) | [1][3] |
| PROTAC 1 | SMARCA2 | VHL | 3.2 | Cellular Assays (e.g., NanoBRET) | [1][3] |
| MZP-54 | BET Proteins | VHL | < 1 (Negative) | 19F NMR | [6] |
| MZP-55 | BET Proteins | VHL | < 1 (Negative) | 19F NMR | [6] |
| MZP-61 | BET Proteins | VHL | < 1 (Negative) | 19F NMR | [6] |
Experimental Protocols for Assessing Cooperativity
A variety of biophysical techniques can be employed to measure the binding affinities of the binary and ternary complexes, which are then used to calculate the cooperativity factor.[2][6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the target protein, the E3 ligase, and the PROTAC in a matched buffer. The concentrations should be carefully determined to be appropriate for the expected binding affinities.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity (KD1) and enthalpy (ΔH1) of the first binary complex.
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (KD2) and enthalpy (ΔH2) of the second binary complex.
-
-
Ternary Complex Experiment: Titrate the E3 ligase into a solution containing a pre-formed binary complex of the target protein and the PROTAC.
-
Data Analysis: The resulting thermograms are analyzed using fitting models to determine the binding affinity of the E3 ligase to the binary complex (KD3).
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binding affinities: α = KD2 / KD3.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of kinetic parameters (kon and koff) and binding affinities (KD).[6][7][8]
Experimental Protocol:
-
Chip Preparation: Immobilize one of the proteins (e.g., the target protein) onto the SPR sensor chip.
-
Binary Binding:
-
Inject a series of concentrations of the PROTAC over the chip surface to measure the binding to the immobilized target protein.
-
In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine the other binary affinity.
-
-
Ternary Complex Formation: Inject a mixture of the PROTAC and the E3 ligase at varying concentrations over the chip with the immobilized target protein.
-
Data Analysis: The sensorgrams are globally fitted to kinetic models to determine the association and dissociation rates for both binary and ternary complex formation.
-
Cooperativity Calculation: Cooperativity can be calculated from the equilibrium dissociation constants (KD) derived from the kinetic data.
Fluorescence-Based Assays (FP and TR-FRET)
Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are solution-based assays that can be adapted for high-throughput screening.[6]
-
FP Protocol: A fluorescently labeled ligand for one of the proteins is used. The formation of larger complexes upon addition of the other components leads to a slower tumbling rate and an increase in fluorescence polarization.
-
TR-FRET Protocol: One protein is labeled with a donor fluorophore and the other with an acceptor. The formation of the ternary complex brings the fluorophores into proximity, resulting in an energy transfer that can be measured.
19F NMR Displacement Assay
This technique is particularly useful for PROTACs containing a fluorine atom.[6][9] A fluorine-containing "spy" molecule that binds to the E3 ligase is used, and its displacement by the PROTAC in the presence and absence of the target protein is monitored by 19F NMR.[6]
Logical Relationship in Ternary Complex Stability
The stability of the ternary complex is a function of the intrinsic binary binding affinities and the cooperativity factor.
Conclusion
Assessing the cooperativity of ternary complex formation is essential for the rational design of effective PROTACs. The choice of experimental method depends on factors such as the availability of materials, the required throughput, and the specific information desired (e.g., thermodynamic vs. kinetic data). By quantitatively comparing different PROTACs, researchers can gain valuable insights into the structure-activity relationships that govern ternary complex stability and, ultimately, the efficiency of targeted protein degradation.
References
- 1. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Unmasking Off-Target Effects: A Comparative Proteomic Analysis of SMARCA2/4 PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target degradation profiles of prominent SMARCA2/4-targeting PROTACs. Leveraging experimental data from recent studies, we delve into the selectivity of these molecules and present detailed methodologies for the key proteomic analyses employed in their evaluation.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system. For oncology, PROTACs targeting the homologous ATPases SMARCA2 and SMARCA4, core components of the SWI/SNF chromatin remodeling complex, hold significant promise. However, the high degree of similarity between these paralogs presents a considerable challenge in achieving selective degradation and avoiding off-target effects. This guide summarizes the proteomic analyses of key SMARCA2/4 PROTACs to shed light on their selectivity and potential off-target liabilities.
Comparative Analysis of On-Target and Off-Target Degradation
Global proteomic analyses are crucial for assessing the selectivity of PROTACs. Mass spectrometry-based approaches are employed to quantify changes in the cellular proteome following PROTAC treatment, providing an unbiased view of on-target and off-target degradation events. Below is a summary of the performance of several notable SMARCA2/4 PROTACs.
| PROTAC | Target(s) | E3 Ligase Recruited | Key Quantitative Data | Off-Target Profile Summary | Reference Cell Line(s) |
| A947 | SMARCA2 (selective) | VHL | SMARCA2 DC50: 39 pMSMARCA4 DC50: 1.1 nM | Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation. SMARCA2, SMARCA4, and PBRM1 were the only proteins significantly impacted.[1] | SW1573 |
| ACBI2 | SMARCA2 (selective) | VHL | SMARCA2 DC50: 1 nMSMARCA4 DC50: 32 nM | Whole-cell proteomic analysis demonstrated proteome-wide selectivity for the degradation of SMARCA2 and PBRM1.[2] NMRAL1 was also identified as a regulated protein. | RKO, NCI-H1568 |
| YDR1 | SMARCA2 (selective) | Cereblon | SMARCA2 DC50: 69 nM (24h), 60 nM (48h)SMARCA2 Dmax: 87% (24h), 94% (48h)SMARCA4 DC50: 135 nM (24h), 381 nM (48h)SMARCA4 Dmax: 79% (24h), 69% (48h) | TMT mass spectrometry of 8,626 proteins showed SMARCA2 was the only protein significantly downregulated (1.5-fold change, p<0.05).[3][4] | H1792 |
| YD54 | SMARCA2 (selective) | Cereblon | SMARCA2 DC50: 8.1 nM (24h), 16 nM (48h)SMARCA2 Dmax: 98.9% (24h), 99.2% (48h) | A similar proteomic experiment to YDR1 showed SMARCA2 as the most significantly and potently degraded protein.[3] | H1792 |
| GLR-203101 | SMARCA2 (selective) | Cereblon | Data not publicly available | In vitro assays revealed no off-target effects on common CRBN neosubstrates. | HeLa, SW1573, HEK-293 |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated degradation and its analysis, the following diagrams illustrate the key concepts.
Detailed Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following treatment with a PROTAC.
Global Proteomics Analysis by Mass Spectrometry (MS)
This protocol provides a generalized framework based on the methodologies reported for A947, ACBI2, and the YDR series.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines (e.g., SW1573 for A947, NCI-H1568 for ACBI2, H1792 for YDR1).
-
Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations (e.g., 100 nM) and for different time points (e.g., 4, 24, or 48 hours). Include a vehicle control (e.g., DMSO) for comparison.
2. Cell Lysis and Protein Digestion:
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 8 M urea-based buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme such as trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification of proteins across samples in a single MS run.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Chromatography: Separate the labeled peptides using a nano-flow liquid chromatography system (e.g., EASY-nLC 1000) with a C18 reverse-phase column.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos or Q Exactive). Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation (MS/MS).
5. Data Analysis:
-
Database Searching: Use a search algorithm (e.g., Mascot or Sequest) to identify peptides and proteins by matching the experimental MS/MS spectra against a protein database (e.g., UniProt).
-
Quantification: Calculate the relative abundance of proteins between different treatment groups based on the reporter ion intensities from the isobaric tags.
-
Statistical Analysis: Perform statistical tests to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to the vehicle control. Proteins with a significant and dose-dependent decrease are considered potential off-targets.
Validation of Potential Off-Targets
Once potential off-targets are identified from global proteomics, targeted assays are used for validation.
1. Western Blotting:
-
This is a widely used technique to confirm the degradation of specific proteins.
-
Methodology:
-
Treat cells with the PROTAC as in the proteomics experiment.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with validated primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH, Tubulin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to confirm degradation.
-
2. Cellular Thermal Shift Assay (CETSA):
-
CETSA can assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.
-
Methodology:
-
Treat intact cells with the PROTAC.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analyze the amount of soluble protein at each temperature by Western blotting or mass spectrometry. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
-
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating On-Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound interacts with its intended molecular target within the intricate environment of a living cell is a cornerstone of modern drug discovery and chemical biology. Validating on-target engagement provides critical evidence for a compound's mechanism of action, helps to interpret structure-activity relationships (SAR), and ultimately increases the likelihood of success in preclinical and clinical development.[1] This guide offers an objective comparison of key methodologies for assessing on-target engagement in live cells, complete with experimental data, detailed protocols, and visual workflows to aid in assay selection and implementation.
Comparative Analysis of Target Engagement Methods
The choice of a target engagement assay is dictated by a multitude of factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the type of data required (e.g., qualitative confirmation, quantitative affinity, or kinetic parameters). The following table summarizes and compares the key features of prominent live-cell target engagement methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™/BRET | Förster Resonance Energy Transfer (FRET) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) | Chemoproteomics (KiNativ™/ABPP) |
| Principle | Ligand binding-induced thermal stabilization of the target protein.[2][3] | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand/tracer.[4] | Non-radiative energy transfer between two fluorescent proteins (donor and acceptor) upon interaction.[5] | Ligand binding protects the target protein from proteolytic degradation.[6][7] | A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.[8] | Competitive binding of a compound against a broad-spectrum, activity-based probe for a protein family.[9][10] |
| Cell State | Live or lysed cells.[11] | Live cells.[4] | Live cells.[5] | Typically cell lysates.[11] | Live cells or lysates.[12] | Typically cell lysates.[9] |
| Labeling Requirement | Label-free for the compound; requires a specific antibody for detection (WB-CETSA) or can be label-free with MS detection.[3] | Requires genetic fusion of NanoLuciferase to the target and a fluorescently labeled tracer.[13][14] | Requires genetic fusion of two different fluorescent proteins to the interacting partners.[5] | Label-free for the compound.[15][16] | Requires chemical modification of the compound with a photoreactive group and a reporter tag.[8] | Label-free for the compound; utilizes a labeled probe for the protein family.[9][10] |
| Throughput | Moderate to high (HT-CETSA).[11] | High.[14] | Low to moderate.[17] | Moderate.[6] | Low to moderate.[18] | Low to moderate.[19] |
| Quantitative Data | Semi-quantitative (EC50 from ITDRF).[3] | Quantitative (Affinity, Occupancy, Residence Time).[4] | Semi-quantitative (FRET efficiency).[17] | Semi-quantitative.[6] | Semi-quantitative.[8] | Quantitative (IC50).[9] |
| Sensitivity | Variable; some interactions may not cause a thermal shift.[2][20] | High.[21] | Moderate to high, dependent on fluorophore pair and instrumentation.[5] | Can be subtle and requires careful optimization.[20] | High.[8] | High.[10] |
| Universality | Broadly applicable to soluble and membrane proteins. | Broadly applicable, but requires genetic modification and tracer development.[4] | Limited by the need for two interacting proteins and potential steric hindrance from large fluorescent protein tags. | Broadly applicable, but less effective for very large or very stable proteins.[22] | Broadly applicable, but requires chemical synthesis of a photo-probe.[8] | Primarily for specific enzyme families (e.g., kinases, proteases).[9][10] |
| Key Advantage | Applicable in intact cells and tissues without compound modification.[11] | Real-time, quantitative measurements in live cells.[21] | Visualizes protein-protein interactions with high spatiotemporal resolution.[5] | No modification of the small molecule is required.[7] | Covalently captures interactions, enabling stringent purification and identification.[8] | Unbiased, proteome-wide profiling of a compound's interactions with a specific enzyme family.[9] |
| Key Limitation | Not all ligand binding events result in a detectable thermal shift.[2] | Requires genetic engineering of the target protein and development of a specific fluorescent tracer.[14] | Large fluorescent protein tags can interfere with protein function; spectral bleed-through can be an issue.[5] | Typically performed in lysates, which may not fully represent the cellular environment.[20][23] | UV irradiation can cause cellular damage; synthesis of photo-probes can be challenging.[12] | Limited to specific protein families for which probes are available; performed in lysates.[9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of these techniques, the following section provides detailed experimental protocols and visual representations of their workflows.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[3] This change in stability can be detected by heating the cells or cell lysate to various temperatures and then quantifying the amount of soluble target protein remaining.[2]
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]
Workflow of the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor).[14] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[13]
-
Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for luminescence and fluorescence readings.
-
Tracer and Compound Addition: Add the fluorescent tracer to the cells, followed by the addition of the test compound at various concentrations.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer). The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio with increasing compound concentration indicates target engagement.[13][14]
Workflow of the NanoBRET Target Engagement Assay.
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[5] In the context of target engagement, it is often used to study protein-protein interactions. A donor fluorophore is excited by a light source, and if an acceptor fluorophore is in close proximity, the donor can transfer its excitation energy to the acceptor, which then fluoresces. This energy transfer only occurs over very short distances (typically 1-10 nm).[24]
-
Vector Construction and Transfection: Create expression vectors where the two proteins of interest are fused to a compatible FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor). Co-transfect the desired cells with both constructs.
-
Live-Cell Imaging: Image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Image Acquisition and Analysis: Acquire images in the donor, acceptor, and FRET channels. Correct for spectral bleed-through and calculate the FRET efficiency. An increase in FRET efficiency indicates that the two proteins are in close proximity, and a compound that disrupts this interaction would lead to a decrease in FRET.[17]
Principle of FRET for detecting protein-protein interactions.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for identifying the protein targets of small molecules.[7] It is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis.[6]
-
Lysate Preparation: Prepare a cell lysate from the cells of interest.
-
Compound Incubation: Incubate the lysate with the test compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial protein digestion.
-
Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE and Western blotting for a specific target, or by mass spectrometry for proteome-wide analysis. A higher abundance of the target protein in the compound-treated sample compared to the control indicates that the compound has bound to and protected the protein from digestion.[15]
Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
Photoaffinity Labeling (PAL)
PAL is a powerful technique for identifying the direct binding partners of a small molecule.[8] It involves the use of a photo-probe, which is a modified version of the small molecule that contains a photoreactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne). Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to any nearby molecules, which are presumably the binding partners of the small molecule.[12]
-
Probe Incubation: Incubate live cells or cell lysates with the photo-probe.
-
UV Irradiation: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Lysis and Enrichment: Lyse the cells (if applicable) and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Identification: Identify the enriched proteins by mass spectrometry.[8]
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top Advantages of Using DARTS for Drug Target Identification - Creative Proteomics [creative-proteomics.com]
- 16. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 17. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods | MDPI [mdpi.com]
- 20. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 21. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Derived from Different E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall pharmacological profile. This guide provides an objective comparison of PROTACs derived from the most commonly utilized E3 ligase ligands—those for Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—supported by experimental data.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] The choice of E3 ligase significantly impacts the degradation potency (DC50) and the maximal level of degradation (Dmax).[1] While direct head-to-head comparisons under identical conditions are not always available, compiling data from various studies offers valuable insights.[2]
Cereblon (CRBN)
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1] CRBN is a widely used E3 ligase in PROTAC design.[3]
Advantages:
-
Well-established chemistry and readily available building blocks.[1]
-
Generally smaller and possess more drug-like properties compared to some VHL ligands.[1]
-
Have demonstrated high degradation efficiency for a broad range of protein targets.[3]
Disadvantages:
-
Potential for off-target effects related to the natural biological functions of CRBN.[1]
von Hippel-Lindau (VHL)
VHL is another extensively utilized E3 ligase in the development of PROTACs.[4]
Advantages:
-
High degradation efficiency has been reported for many targets.
-
Favorable selectivity profile due to a more buried binding pocket.[]
Disadvantages:
-
VHL ligands can be larger and may have poorer cell permeability.[]
-
Tissue expression of VHL can be limited in certain tumors, potentially requiring higher PROTAC concentrations.[]
Inhibitors of Apoptosis Proteins (IAPs)
IAPs represent an alternative class of E3 ligases for PROTAC development.
Advantages:
-
Offers a different E3 ligase platform, which can be beneficial for targets that are not effectively degraded by CRBN or VHL-based PROTACs.
Disadvantages:
-
IAP ligands can induce self-ubiquitination of the ligase, which can lead to inefficient degradation of the intended target protein.[6]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a key negative regulator of the p53 tumor suppressor and has been explored for PROTAC development.[7]
Advantages:
-
PROTACs recruiting MDM2 can have a dual mechanism of action: degrading the target protein and stabilizing p53, leading to synergistic anti-proliferative effects.[8]
Disadvantages:
-
There is a potential for complex biological outcomes due to the central role of p53 and MDM2 in cell cycle regulation.[1]
-
Fewer successful examples in the literature compared to CRBN and VHL.[1]
Quantitative Performance Data
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets. It is important to note that DC50 and Dmax values are highly dependent on the specific PROTAC structure, linker design, and the experimental conditions used.[2]
Table 1: Comparison of BRD4 Degraders
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
| BRD4 | MDM2 | A1874 | Nanomolar potency | >98% | Not specified |
(Data compiled from multiple sources for illustrative comparison)[2][8]
Table 2: Comparison of KRAS G12D Degraders
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| KRAS G12D | VHL | PROTAC 8o | 2.5 nM | ~90% | MIA PaCa-2 |
| KRAS G12D | VHL | LC-2 | 1.8 nM | >90% | H358 |
| KRAS G12D | CRBN | Not specified | Less effective | Not specified | Not specified |
(Current research suggests VHL-recruiting PROTACs are generally more efficient for degrading KRAS mutants)[9]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay is used to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Lanthanide-labeled antibody against one tag (donor fluorophore).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore).
-
PROTAC of interest.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
In a microplate, add the purified target protein, E3 ligase, and the labeled antibodies.
-
Add varying concentrations of the PROTAC.
-
Incubate the mixture to allow for complex formation.
-
Measure the time-resolved FRET signal. An increased signal indicates the proximity of the donor and acceptor fluorophores, confirming ternary complex formation.
-
Plot the FRET signal against the PROTAC concentration to determine the cooperativity of complex formation.[10]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11]
Materials:
-
Purified target protein.
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN).
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Reaction buffer.
-
SDS-PAGE gels and Western blot apparatus.
-
Antibody against the target protein.
Procedure:
-
Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, ubiquitin, and ATP in the reaction buffer.
-
Add the purified target protein and the PROTAC at various concentrations.
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.[11]
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.[12]
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time.
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Confirming the Mechanism of Action for PROTACs Utilizing the VHL E3 Ligase Ligand 32
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) that employ the von Hippel-Lindau (VHL) E3 ligase ligand, "Ligand 32," against other E3 ligase-recruiting PROTACs. This document outlines the critical experimental data and detailed methodologies required to validate the mechanism of action for these novel protein degraders.
PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. The efficacy and mechanism of a PROTAC are critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This guide focuses on PROTACs incorporating "E3 ligase Ligand 32," a ligand for the VHL E3 ligase, and provides a framework for its characterization and comparison with other widely used E3 ligase systems, such as Cereblon (CRBN).
Mechanism of Action: A Stepwise Approach
The canonical mechanism of action for a PROTAC involves a series of orchestrated molecular events:
-
Binary Engagement: The PROTAC molecule, featuring two distinct ligands connected by a linker, independently binds to both the protein of interest (POI) and the E3 ligase.
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, inducing the formation of a POI-PROTAC-E3 ligase ternary complex. The stability and cooperativity of this complex are paramount for efficient degradation.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.
Performance Comparison: VHL vs. Other E3 Ligase Ligands
The choice of E3 ligase and its corresponding ligand significantly impacts a PROTAC's degradation efficiency (DC50), maximal degradation level (Dmax), and selectivity. While VHL and CRBN are the most extensively used E3 ligases in PROTAC development, a growing number of novel E3 ligases are being explored to expand the scope of targeted protein degradation.
A key example of a PROTAC utilizing "this compound" is PROTAC SMARCA2/4-degrader-29 . This molecule is designed to degrade the catalytic subunits of the SWI/SNF complex, SMARCA2 and SMARCA4. The following table summarizes its performance and provides a comparative context with a CRBN-based SMARCA2/4 degrader.
| Parameter | PROTAC SMARCA2/4-degrader-29 (VHL-based) | Representative CRBN-based SMARCA2/4 Degrader |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Target Protein(s) | SMARCA2, SMARCA4 | SMARCA2, SMARCA4 |
| DC50 (SMARCA2) | <100 nM in A549 cells[1][2][3][4] | Data not readily available for direct comparison |
| DC50 (SMARCA4) | <100 nM in MV411 cells[1][2][3][4] | 2.2 nM (for a specific molecular glue degrader)[1] |
| Dmax | >90% in A549 cells (24h treatment)[1][2] | >95%[1] |
| Binding Affinity (to E3) | Data not publicly available | Typically in the nanomolar to low micromolar range |
| Ternary Complex Cooperativity | Data not publicly available | Varies depending on the specific PROTAC and target |
Experimental Protocols for Mechanism of Action Confirmation
To rigorously confirm the mechanism of action for a PROTAC utilizing a novel E3 ligase ligand like "Ligand 32," a series of well-defined experiments are essential.
Ternary Complex Formation Assays
These assays are crucial to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on binary and ternary complex formation.[5][6][7]
-
Protocol Outline:
-
Immobilize the purified E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Inject a series of concentrations of the PROTAC alone to measure the binary binding affinity (Kd) to the E3 ligase.
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein (e.g., SMARCA2) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase to measure the kinetics of ternary complex formation. An enhanced binding response compared to the binary interaction confirms ternary complex formation.
-
Data analysis will yield association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity can be calculated by comparing the binary and ternary binding affinities.[7]
-
In-Cell Target Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
NanoBRET™ Ubiquitination Assay: This live-cell assay monitors the proximity of the target protein to ubiquitin.[8]
-
Protocol Outline:
-
Genetically fuse the target protein with a NanoLuc® luciferase tag (e.g., HiBiT) in a suitable cell line.
-
Co-express a HaloTag®-ubiquitin fusion protein.
-
Treat the cells with the PROTAC of interest.
-
Add the NanoBRET™ substrate and a fluorescent HaloTag® ligand.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the level of target protein ubiquitination.
-
Protein Degradation Assays
These assays quantify the reduction in the levels of the target protein following PROTAC treatment.
Western Blotting: A semi-quantitative to quantitative method to measure protein levels in cell lysates.[9][10]
-
Protocol Outline:
-
Culture cells and treat with a dose-response range of the PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control. This data is used to calculate the DC50 and Dmax values.[10]
-
Visualizing the PROTAC Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs | 蛋白降解靶向嵌合体 | MCE [medchemexpress.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand 32: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of E3 ligase Ligand 32 (CAS No. 2300099-98-1), a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs), is critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a procedural, step-by-step guide for the safe handling and disposal of this compound, based on established chemical safety protocols.
Immediate Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Adherence to proper personal protective equipment (PPE) protocols, including safety glasses, lab coats, and chemical-resistant gloves, is mandatory when handling this compound.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Disposal Requirement | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound, as indicated by the GHS precautionary statement P501, is that it must be treated as hazardous chemical waste.[1][2] It should never be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste: Collect any solid this compound, as well as any lab materials heavily contaminated with it (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[3][4]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Liquid Waste (Solutions): If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect the liquid waste in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) carboy).
-
Segregate halogenated and non-halogenated solvent waste if your institution's waste management plan requires it.[3]
-
2. Labeling of Waste Containers:
-
Immediately label the hazardous waste container with the words "Hazardous Waste."[4]
-
The label must clearly identify the contents, including "this compound" and the solvent if it is in solution. List all chemical components and their approximate concentrations.[4]
-
Include the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Add the date when the waste was first added to the container and your lab's contact information.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area should be under a fume hood if the waste is volatile or produces fumes.
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
-
Keep the container closed at all times, except when adding waste.[4][6]
4. Arranging for Disposal:
-
Once the waste container is full (typically no more than three-quarters capacity) or has been in storage for a period defined by your institution (e.g., 90-180 days), arrange for its disposal.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor.[6]
-
Follow their specific procedures for waste pickup requests.
5. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[6]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, deface or remove all original labels from the container before placing it in the appropriate recycling or trash receptacle.[6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound and its empty containers.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. grs.com [grs.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
Essential Safety and Handling Guide for E3 Ligase Ligand VH032
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of E3 Ligase Ligand VH032
I. Compound Identification and Properties
VH032 is a key reagent in targeted protein degradation research.[1][3] Understanding its fundamental properties is the first step toward safe handling.
| Property | Value |
| Synonyms | (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| CAS Number | 1448188-62-2 |
| Molecular Formula | C24H32N4O4S |
| Molecular Weight | 472.60 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, sealed and away from moisture. |
Source: Information compiled from multiple chemical suppliers.[1][3]
II. Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, VH032 should be handled as a potent, biologically active compound. A comprehensive PPE strategy is essential to minimize exposure.
A. Standard Laboratory Attire:
-
Safety Glasses: With side shields to protect against splashes.
-
Laboratory Coat: Fully buttoned to protect skin and clothing.
-
Closed-toe Shoes: To protect feet from spills.
B. Specific PPE for Handling VH032:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Always double-glove when handling the solid compound or concentrated solutions. Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required to prevent inhalation.
-
Eye Protection: For operations with a higher risk of splashing, such as preparing stock solutions, chemical splash goggles should be worn in addition to a face shield.
III. Operational Procedures
Adherence to strict operational protocols is critical for the safe handling of VH032.
A. Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid VH032 or the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Glove Box: For larger quantities or when maximum containment is required, a glove box is the preferred engineering control.
B. Handling Procedures:
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing: Weigh the solid compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Prepare stock solutions in the fume hood. Add the solvent to the solid slowly to avoid splashing. VH032 is soluble in DMSO.[3]
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
IV. Disposal Plan
Proper disposal of VH032 and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with VH032, including weighing paper, used pipette tips, and contaminated gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.
V. Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for safely handling E3 Ligase Ligand VH032, from initial preparation to final disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of E3 Ligase Ligand VH032.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
